molecular formula C30H24N4O10 B13115473 Bradilan

Bradilan

Cat. No.: B13115473
M. Wt: 600.5 g/mol
InChI Key: FUWFSXZKBMCSKF-UHFFFAOYSA-N
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Description

Bradilan is a useful research compound. Its molecular formula is C30H24N4O10 and its molecular weight is 600.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bradilan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradilan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O10/c35-26(19-5-1-9-31-13-19)40-17-23-24(42-28(37)21-7-3-11-33-15-21)25(43-29(38)22-8-4-12-34-16-22)30(39,44-23)18-41-27(36)20-6-2-10-32-14-20/h1-16,23-25,39H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWFSXZKBMCSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860159
Record name 1,3,4,6-Tetra-O-(pyridine-3-carbonyl)hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Brazilin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of Brazilin, a natural homoisoflavonoid compound of significant interest in pharmacological research. This document details its chemical structure, summarizes key quantitative data on its biological activities, and provides detailed protocols for essential experimental assays. Furthermore, it elucidates the signaling pathways modulated by Brazilin through detailed diagrams, offering a valuable resource for professionals in drug discovery and development.

Chemical Structure and Identification

Brazilin is a red pigment naturally occurring in the heartwood of trees from the Caesalpinia species, notably Caesalpinia sappan and Haematoxylum brasiletto. Its chemical identity is well-established, and it is crucial to distinguish it from its oxidized form, Brazilein, which is the active dyeing agent.

  • IUPAC Name: (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol

  • Molecular Formula: C₁₆H₁₄O₅

  • SMILES: C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4)O)O)O)O

Quantitative Biological Activity Data

Brazilin exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of Brazilin in various cancer cell lines and its anti-inflammatory activity.

Table 1: Cytotoxic Activity of Brazilin against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
4T1Breast Cancer3.7[1]
A549Non-Small Cell Lung Carcinoma43 (µg/mL)[2]
T47DBreast Cancer50[3]

Table 2: Anti-Inflammatory Activity of Brazilin

AssaySystemIC₅₀ (µg/mL)Reference
Protein Denaturation InhibitionBovine Serum Albumin~0.1 (achieved ~50% inhibition)[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to assess the biological activity of Brazilin.

This protocol is adapted from studies investigating the cytotoxic effects of Brazilin on cancer cell lines.[5][6]

  • Cell Seeding: Seed cells (e.g., A549, T47D) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of Brazilin (e.g., 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

This protocol is a standard method to evaluate the effect of Brazilin on cancer cell migration.[7][8]

  • Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.

  • Scratch Creation: Once the cells reach confluency, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip (e.g., p200 tip).

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh media containing different concentrations of Brazilin or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using an inverted microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

This protocol is used to determine the effect of Brazilin on the expression and phosphorylation of proteins in specific signaling pathways.[9][10][11]

  • Cell Lysis: Treat cells with Brazilin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, NLRP3, STING, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Brazilin

Brazilin has been shown to modulate several key signaling pathways involved in cancer and inflammation. The following diagrams illustrate the mechanisms of action of Brazilin within these pathways.

Brazilin has been demonstrated to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[12]

mTOR_Pathway Brazilin Brazilin mTOR mTOR Brazilin->mTOR inhibits phosphorylation Apoptosis Apoptosis mTOR->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Caption: Brazilin's inhibition of the mTOR signaling pathway.

Brazilin can inhibit both the priming and activation steps of the NLRP3 inflammasome, a key component of the innate immune response.[13][14]

NLRP3_Inflammasome_Pathway cluster_priming Priming Step cluster_activation Activation Step LPS LPS NFkB NF-κB LPS->NFkB activates pro_IL1b pro-IL-1β NFkB->pro_IL1b upregulates NLRP3_p NLRP3 NFkB->NLRP3_p upregulates IL1b IL-1β pro_IL1b->IL1b Brazilin_p Brazilin Brazilin_p->NFkB inhibits ATP ATP NLRP3_a NLRP3 ATP->NLRP3_a activates ASC ASC NLRP3_a->ASC recruits Caspase1 Caspase-1 ASC->Caspase1 activates Caspase1->pro_IL1b cleaves Brazilin_a Brazilin Brazilin_a->NLRP3_a inhibits

Caption: Dual inhibitory effect of Brazilin on the NLRP3 inflammasome pathway.

Brazilin has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which plays a role in the anti-tumor immune response.[9][15]

STING_Pathway Brazilin Brazilin STING STING Brazilin->STING activates TBK1 TBK1 STING->TBK1 activates Apoptosis Apoptosis STING->Apoptosis induces IRF3 IRF3 TBK1->IRF3 phosphorylates Chemokines Chemokines (CCL5, CXCL10) IRF3->Chemokines upregulates

Caption: Activation of the STING pathway by Brazilin in cancer cells.

Conclusion

Brazilin is a promising natural compound with well-documented anti-cancer and anti-inflammatory properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as mTOR, NLRP3 inflammasome, and STING, makes it a compelling candidate for further investigation in drug discovery and development. The data and protocols presented in this guide are intended to facilitate future research into the therapeutic potential of Brazilin.

References

Bradilan (Nicotinic Acid Derivative): An In-depth Technical Guide on the Mechanism of Action in Fibrinolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fibrinolysis

Bradilan's Core Mechanism of Action in Fibrinolysis

Bradilan, through its active component nicotinic acid, enhances fibrinolytic activity primarily by downregulating key inhibitors of the fibrinolytic cascade. This leads to an environment that favors the enzymatic degradation of fibrin clots. The mechanism is twofold, involving both the direct inhibition of plasmin activity and the suppression of the primary inhibitor of plasminogen activators.

Inhibition of Fibrinolytic Inhibitors
  • Inhibition of α2-Antiplasmin: In vitro studies have indicated that nicotinic acid can directly inhibit the activity of α2-antiplasmin, the primary inhibitor of plasmin.[6] This direct interaction leads to a greater proportion of active plasmin available to degrade fibrin. Clinical studies support this, showing a significant, albeit modest, decrease in α2-antiplasmin activity following nicotinic acid administration.[7]

Dose-Dependent Effects

The in vivo fibrinolytic response to nicotinic acid is dose-dependent. Low doses are reported to induce a slight activation of fibrinolysis, primarily through the binding and inhibition of antiplasmins.[6] Conversely, high doses may induce a more complex activation of fibrinolysis, potentially involving the central nervous system and a transient prothrombotic state that ultimately resolves in enhanced fibrinolysis.[6]

Quantitative Data on Fibrinolytic Effects

The following tables summarize the quantitative effects of nicotinic acid on key fibrinolytic and related hemostatic parameters as reported in clinical and in vitro studies.

Table 1: Clinical Efficacy of Nicotinic Acid on Fibrinolytic Markers in Hypertriglyceridaemic Men

ParameterPre-treatment MeanPost-treatment Mean (6 weeks, 4g/day)Percentage Changep-valueReference
PAI-1 Activity (U/ml)34.323.8-30.6%<0.01[7]
α2-Antiplasmin Activity (U/ml)1.100.97-11.8%<0.01[7]
Plasma Fibrinogen (g/L)3.553.01-15.2%<0.01[7]
ConditionPAI-1 ReductionTimeNiacin ConcentrationReference
PAI-1 Protein Accumulation72%48 hoursConcentration-dependent[5]
TGF-β1 Induced PAI-1 Accumulation65%48 hoursConcentration-dependent[5]
PAI-1 mRNA49%6 hours20 µmol/L[8]
Newly Synthesized PAI-139%-20 µmol/L[8]
TGF-β1 Induced PAI-1 Synthesis44%6 hours20 µmol/L[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for Bradilan's (nicotinic acid's) effect on fibrinolysis and the workflows for key experimental assays.

Signaling Pathway

Bradilan_Fibrinolysis_Pathway Proposed Signaling Pathway of Bradilan (Nicotinic Acid) in Fibrinolysis Bradilan Bradilan (Nicotinic Acid) PAI1_mRNA PAI-1 mRNA Transcription Bradilan->PAI1_mRNA Inhibits alpha2_Antiplasmin α2-Antiplasmin Bradilan->alpha2_Antiplasmin Inhibits PAI1_Protein PAI-1 Protein (Plasminogen Activator Inhibitor-1) PAI1_mRNA->PAI1_Protein tPA_uPA t-PA / u-PA (Plasminogen Activators) PAI1_Protein->tPA_uPA Inhibits Plasmin Plasmin alpha2_Antiplasmin->Plasmin Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs

Caption: Proposed mechanism of Bradilan (Nicotinic Acid) enhancing fibrinolysis.

Experimental Workflows

Experimental_Workflows Experimental Workflows for Assessing Fibrinolysis cluster_PAI1_Assay PAI-1 Activity Assay (ELISA) cluster_alpha2_Assay α2-Antiplasmin Activity Assay (Chromogenic) cluster_ECLT_Assay Euglobulin Clot Lysis Time (ECLT) Assay PAI1_1 Coat microtiter plate with t-PA or u-PA PAI1_2 Add plasma sample (containing PAI-1) PAI1_1->PAI1_2 PAI1_3 Incubate to allow PAI-1 binding PAI1_2->PAI1_3 PAI1_4 Wash to remove unbound components PAI1_3->PAI1_4 PAI1_5 Add labeled anti-PAI-1 antibody PAI1_4->PAI1_5 PAI1_6 Add substrate and measure signal PAI1_5->PAI1_6 alpha2_1 Incubate plasma sample with excess plasmin alpha2_2 α2-Antiplasmin in sample inactivates a portion of plasmin alpha2_1->alpha2_2 alpha2_3 Add chromogenic plasmin substrate alpha2_2->alpha2_3 alpha2_4 Measure color development (inversely proportional to α2-antiplasmin activity) alpha2_3->alpha2_4 ECLT_1 Precipitate euglobulin fraction from citrated plasma ECLT_2 Resuspend precipitate (contains fibrinogen, plasminogen, and plasminogen activators) ECLT_1->ECLT_2 ECLT_3 Clot formation induced by thrombin ECLT_2->ECLT_3 ECLT_4 Incubate at 37°C and record time to complete lysis ECLT_3->ECLT_4

Caption: Workflows for key fibrinolysis assessment assays.

Detailed Experimental Protocols

PAI-1 Activity Assay (ELISA-based)
  • Materials:

    • Microtiter plates pre-coated with t-PA or u-PA.

    • Patient/sample plasma (platelet-poor).

    • Wash buffer (e.g., PBS with 0.05% Tween 20).

    • Substrate solution (e.g., TMB).

    • Stop solution (e.g., 2N H₂SO₄).

    • Microplate reader.

  • Procedure:

    • Add 100 µL of standards and plasma samples to the wells of the t-PA/u-PA coated plate.

    • Aspirate the contents of the wells and wash 3-4 times with wash buffer.

    • Incubate for 1 hour at room temperature.

    • Repeat the wash step.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

α2-Antiplasmin Activity Assay (Chromogenic)

This assay measures the functional activity of α2-antiplasmin by quantifying its inhibition of a known amount of plasmin.[10]

  • Materials:

    • Patient/sample plasma (platelet-poor).

    • α2-Antiplasmin standards (or normal pooled plasma).

    • Plasmin solution (in excess).

    • Chromogenic plasmin substrate (e.g., S-2251).

    • Buffer (e.g., Tris-HCl).

    • Acetic acid (for stopping the reaction).

    • Microplate reader.

  • Procedure:

    • Prepare dilutions of standards and plasma samples in buffer.

    • Add a known excess amount of plasmin to each well.

    • Incubate for a defined period (e.g., 2 minutes) to allow α2-antiplasmin to inhibit plasmin.

    • Add the chromogenic plasmin substrate to each well.

    • Incubate for a defined period (e.g., 5 minutes) to allow the residual plasmin to cleave the substrate, resulting in a color change.

    • Stop the reaction by adding acetic acid.

    • Read the absorbance at 405 nm.

    • The color intensity is inversely proportional to the α2-antiplasmin activity in the sample. Calculate the activity based on the standard curve.

Euglobulin Clot Lysis Time (ECLT) Assay

The ECLT is a global assay that measures the overall fibrinolytic activity by removing inhibitors from the plasma.[2]

  • Materials:

    • Citrated platelet-poor plasma.

    • Distilled water.

    • Acetic acid (1%).

    • Borate buffer.

    • Thrombin solution.

    • Water bath at 37°C.

    • Test tubes.

  • Procedure:

    • Collect venous blood into a chilled tube containing sodium citrate and keep on ice.

    • Centrifuge at 4°C to obtain platelet-poor plasma.

    • Dilute 0.5 mL of plasma with 9.5 mL of chilled distilled water in a glass tube.

    • Acidify by adding 0.1 mL of 1% acetic acid to precipitate the euglobulin fraction.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 4°C, decant the supernatant.

    • Resuspend the precipitate in 0.5 mL of borate buffer.

    • Add 0.5 mL of thrombin solution to initiate clotting.

    • Immediately place the tube in a 37°C water bath.

    • Observe the clot and record the time required for complete lysis. A normal range is typically greater than 2 hours, with shorter times indicating hyperfibrinolysis.[11]

Conclusion

References

An In-depth Technical Guide to Tetranicotinoylfructose (Nicofuranose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranicotinoylfructose, known scientifically as Nicofuranose, is a derivative of nicotinic acid and fructose. First described in the early 1960s, it has been investigated for its potential as a hypolipidemic agent. As a member of the nicotinic acid class of drugs, its primary mechanism of action involves the modulation of lipid metabolism, leading to reductions in circulating levels of atherogenic lipoproteins. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and pharmacological properties of Tetranicotinoylfructose. It includes a summary of available quantitative data, details of relevant experimental protocols, and visualizations of the key signaling pathways involved in its therapeutic effects.

Discovery and History

Tetranicotinoylfructose, also referred to as Nicofuranose, was first reported in the scientific literature in a 1962 Italian publication by F. Bonati and U. Tiepolo.[1] Their work, titled "A new ester of fructose: tetranicotinoyl-fructose. (Kinetic, chemico-physical and pharmacological study)," laid the foundation for subsequent research into this compound.[1] As a nicotinic acid derivative, Nicofuranose was developed with the aim of improving upon the lipid-lowering effects of nicotinic acid while potentially offering a better side-effect profile. Nicotinic acid itself has been a cornerstone in the management of dyslipidemia for decades, valued for its ability to favorably alter the lipid profile.

Chemical Properties and Synthesis

Chemical Name: 1,3,4,6-tetrakis-O-(pyridin-3-ylcarbonyl)-beta-D-fructofuranose

Synonyms: Tetranicotinoylfructose, Nicofuranose

Molecular Formula: C₃₀H₂₄N₄O₁₀

Molecular Weight: 600.54 g/mol

Mechanism of Action and Signaling Pathways

The primary pharmacological target of Tetranicotinoylfructose, like other nicotinic acid derivatives, is the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells.

3.1. Inhibition of Lipolysis in Adipose Tissue

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids (FFAs). The resulting decrease in the release of FFAs from adipose tissue into the circulation reduces the substrate available to the liver for the synthesis of triglycerides and, consequently, very-low-density lipoprotein (VLDL).

GPR109A_Signaling_Adipocyte cluster_extracellular Extracellular cluster_intracellular Intracellular Nicofuranose Tetranicotinoylfructose (Nicofuranose) GPR109A GPR109A Nicofuranose->GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFAs) Lipolysis->FFA Releases

Figure 1: GPR109A Signaling Pathway in Adipocytes.

3.2. Hepatic Effects on Lipoprotein Metabolism

By reducing the flux of FFAs to the liver, Tetranicotinoylfructose indirectly decreases the synthesis and secretion of VLDL. Since VLDL is a precursor to low-density lipoprotein (LDL), this leads to a reduction in circulating LDL cholesterol levels. Furthermore, nicotinic acid derivatives have been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism is not fully elucidated. It is thought to involve a reduction in the hepatic uptake and catabolism of apoA-I, the primary apolipoprotein of HDL.

Figure 2: Overview of Tetranicotinoylfructose's Effect on Lipid Metabolism.

Pharmacological Data

While specific clinical trial data for Tetranicotinoylfructose is limited in readily available literature, a meta-analysis of nicotinic acid and its derivatives provides insight into the expected lipid-modifying effects.

ParameterMean Change
Total Cholesterol10% reduction
Triglycerides20% reduction
LDL Cholesterol14% reduction
HDL Cholesterol16% increase
Table 1: Summary of Lipid-Modifying Effects of Nicotinic Acid Derivatives (Data from a meta-analysis).[2]

It is important to note that these values represent an average for the drug class and the specific effects of Tetranicotinoylfructose may vary.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of Tetranicotinoylfructose are not extensively published. However, standard methodologies for screening hypolipidemic agents can be adapted.

5.1. In Vivo Model for Hypolipidemic Activity

A common in vivo model to assess the efficacy of hypolipidemic agents involves inducing hyperlipidemia in rodents, such as rats or mice, through a high-fat diet.

Protocol Outline:

  • Animal Model: Male Wistar rats are often used.

  • Induction of Hyperlipidemia: Animals are fed a high-fat diet (containing cholesterol and cholic acid) for a period of several weeks to induce a hyperlipidemic state.

  • Drug Administration: The test compound (Tetranicotinoylfructose) is administered orally or via another appropriate route at various doses to different groups of hyperlipidemic animals. A control group receives the vehicle, and a positive control group may receive a known hypolipidemic drug (e.g., a statin).

  • Blood Sampling: Blood samples are collected at baseline and at specified time points after drug administration.

  • Lipid Profile Analysis: Serum is separated, and levels of total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol are measured using standard enzymatic colorimetric methods.

  • Data Analysis: The changes in lipid profiles between the control and treated groups are statistically analyzed to determine the efficacy of the test compound.

Experimental_Workflow Start Start: Select Animal Model (e.g., Wistar Rats) Induction Induce Hyperlipidemia (High-Fat Diet) Start->Induction Grouping Group Allocation (Control, Test, Positive Control) Induction->Grouping Admin Administer Tetranicotinoylfructose (Test Group) Grouping->Admin Test Control_Admin Administer Vehicle/Standard Drug Grouping->Control_Admin Control Sampling Collect Blood Samples (Baseline & Post-treatment) Admin->Sampling Control_Admin->Sampling Analysis Analyze Lipid Profile (TC, TG, LDL, HDL) Sampling->Analysis End End: Statistical Analysis and Data Interpretation Analysis->End

Figure 3: General Experimental Workflow for In Vivo Hypolipidemic Screening.

Conclusion

Tetranicotinoylfructose (Nicofuranose) represents an early endeavor in the development of nicotinic acid derivatives for the management of dyslipidemia. Its mechanism of action is rooted in the well-established pharmacology of nicotinic acid, primarily through the activation of the GPR109A receptor, leading to favorable alterations in the lipid profile. While detailed clinical and experimental data for this specific compound are not as abundant as for more modern hypolipidemic agents, the foundational principles of its action provide a clear rationale for its potential therapeutic effects. Further research would be necessary to fully elucidate its clinical efficacy, safety profile, and potential advantages over other lipid-lowering therapies. This guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a structured overview of the current understanding of Tetranicotinoylfructose.

References

Braylin's Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of braylin, a natural coumarin. The information is compiled from in silico, in vitro, and in vivo studies, offering a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Executive Summary

Braylin has demonstrated significant anti-inflammatory, immunomodulatory, and antinociceptive effects. Its mechanism of action is multifactorial, primarily involving the activation of the glucocorticoid receptor (GR) and the subsequent inhibition of the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. Additionally, braylin is a known phosphodiesterase-4 (PDE4) inhibitor, which may contribute to its anti-inflammatory profile. In preclinical models, braylin has been shown to reduce the production of key pro-inflammatory mediators, such as nitrite, Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine Transforming Growth Factor-β (TGF-β).

Core Mechanisms of Action

Braylin exerts its anti-inflammatory effects through at least two primary signaling pathways:

  • Glucocorticoid Receptor (GR) Activation: Molecular docking studies suggest that braylin binds to the same site on the glucocorticoid receptor as dexamethasone.[1] This activation was confirmed in vitro, where the anti-inflammatory effects of braylin on macrophages were prevented by the GR antagonist RU486.[2]

  • NF-κB Pathway Inhibition: Braylin strongly reduces the NF-κB-dependent transcriptional activity.[3] As NF-κB is a central transcription factor for pro-inflammatory genes, its inhibition is a critical component of braylin's anti-inflammatory action.[2]

  • Phosphodiesterase-4 (PDE4) Inhibition: Braylin has been identified as a potent PDE4 inhibitor.[4] PDE4 inhibitors are known to have a broad range of anti-inflammatory activities, and while the precise contribution of this mechanism to braylin's overall effect is still under investigation, it represents a potential synergistic pathway.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on braylin's anti-inflammatory and immunomodulatory effects.

In Vitro Anti-Inflammatory Activity

Table 1: Effect of Braylin on Pro-Inflammatory Mediators in Activated Macrophages

MediatorCell TypeBraylin Concentration (μM)% Inhibition / Reduction
NitriteJ774 cells10Significant Reduction
20Significant Reduction
40Significant Reduction
TNF-αJ774 cells10Significant Reduction
20Significant Reduction
40Significant Reduction
IL-1βPeritoneal Macrophages10Significant Reduction
20Significant Reduction
40Significant Reduction
IL-6Peritoneal Macrophages10Significant Reduction
20Significant Reduction
40Significant Reduction

Data extracted from Espírito-Santo et al., 2017.[1][2][3]

In Vivo Anti-Inflammatory and Immunomodulatory Activity

Table 2: Effect of Braylin in the Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation Model in Mice

EffectParameterBraylin Dose (mg/kg)Outcome
AntinociceptiveMechanical Hyperalgesia12.5 - 100Dose-related reduction
AntiedematogenicPaw Edema12.5 - 100Dose-related reduction
ImmunomodulatoryIL-1β Levels (paw tissue)Not specifiedInhibition
TNF-α Levels (paw tissue)Not specifiedInhibition
IL-6 Levels (paw tissue)Not specifiedInhibition
TGF-β Levels (paw tissue)Not specifiedIncrease

Data extracted from Espírito-Santo et al., 2017.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for braylin's anti-inflammatory action and a typical experimental workflow for its evaluation.

Braylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Braylin Braylin GR Glucocorticoid Receptor (GR) (inactive) Braylin->GR Binds PDE4 PDE4 Braylin->PDE4 Inhibits GR_Braylin Braylin-GR Complex (active) NFκB_IκBα NF-κB-IκBα Complex (inactive) GR_Braylin->NFκB_IκBα Inhibits NF-κB activation IκBα IκBα NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation (blocked) NFκB_IκBα->IκBα Degradation (blocked by Braylin-GR) ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFκB_n->ProInflammatory_Genes Activates (blocked)

Caption: Proposed mechanism of braylin's anti-inflammatory action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_insilico In Silico Analysis Macrophages Macrophage Culture (J774 or Peritoneal) Stimulation Stimulation with LPS and IFN-γ Macrophages->Stimulation Treatment Treatment with Braylin (10-40 μM) Stimulation->Treatment Mediator_Analysis Analysis of Nitrite, TNF-α, IL-1β, IL-6 Treatment->Mediator_Analysis Mice Mice Model CFA_Injection CFA-induced Paw Inflammation Mice->CFA_Injection Braylin_Admin Systemic Administration of Braylin (12.5-100 mg/kg) CFA_Injection->Braylin_Admin Assessment Assessment of Hyperalgesia, Edema, and Cytokine Levels Braylin_Admin->Assessment Docking Molecular Docking (Braylin and GR)

Caption: General experimental workflow for evaluating braylin.

Detailed Experimental Protocols

The following methodologies are based on the key experiments cited in the literature.

In Vitro Macrophage Activation Assay
  • Cell Lines: J774 murine macrophages or peritoneal exudate macrophages.

  • Culture Conditions: Cells are cultured in standard medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Activation: Macrophages are stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce an inflammatory response.

  • Treatment: Braylin, at concentrations ranging from 10 to 40 μM, is added to the cell cultures.

  • Endpoint Analysis:

    • Nitrite Production: Measured in the culture supernatant using the Griess reaction as an indicator of nitric oxide production.

    • Cytokine Quantification: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Mechanism Validation: To confirm the role of the glucocorticoid receptor, experiments are repeated in the presence of the GR antagonist RU486.[2]

Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation in Mice
  • Animal Model: Male Swiss mice are typically used.

  • Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of the right hind paw induces a localized inflammatory response, characterized by edema and hyperalgesia.

  • Treatment: Braylin is administered systemically (e.g., intraperitoneally) at doses ranging from 12.5 to 100 mg/kg.

  • Endpoint Analysis:

    • Antiedematogenic Effect: Paw volume is measured using a plethysmometer at various time points post-CFA injection.

    • Antinociceptive Effect: Mechanical hyperalgesia is assessed using von Frey filaments.

    • Immunomodulatory Effect: At the end of the experiment, paw tissue is collected, homogenized, and the levels of IL-1β, TNF-α, IL-6, and TGF-β are quantified by ELISA.[2][3]

NF-κB-Dependent Transcriptional Activity Assay
  • Cell Line: RAW 264.7 macrophages stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Procedure:

    • Cells are plated and treated with braylin.

    • An inflammatory stimulus (e.g., LPS) is added to activate the NF-κB pathway.

    • After a defined incubation period, cells are lysed.

    • Luciferase activity is measured using a luminometer.

  • Outcome: A reduction in luciferase activity in braylin-treated cells indicates inhibition of NF-κB-dependent transcription.[2]

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory and immunomodulatory potential of braylin. Its dual action on the glucocorticoid receptor and the NF-κB pathway, potentially augmented by PDE4 inhibition, makes it a compelling candidate for further drug development. Future research should focus on elucidating the precise contribution of PDE4 inhibition to its overall efficacy, conducting detailed pharmacokinetic and pharmacodynamic studies, and evaluating its therapeutic potential in a broader range of inflammatory disease models. The synergistic potential of braylin as a glucocorticoid receptor ligand and a PDE4 inhibitor could represent a novel therapeutic strategy.[2]

References

what is Brazilin and its botanical origin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Brazilin: Botanical Origin, Physicochemical Properties, and Biological Activities

Abstract

Brazilin is a tetracyclic homoisoflavonoid, a natural pigment isolated from the heartwood of several species of trees in the family Fabaceae.[1] Historically significant as a textile dye and a component in traditional medicine, brazilin is now the subject of intensive scientific research for its diverse pharmacological properties.[1] This document provides a technical overview of brazilin's botanical origins, its key physicochemical characteristics, and a summary of its biological activities. It is intended for researchers, scientists, and professionals in drug development, presenting data in a structured format, detailing experimental protocols, and illustrating key concepts with diagrams to facilitate understanding and further investigation.

Introduction

Brazilin, with the chemical formula C₁₆H₁₄O₅, is a naturally occurring homoisoflavonoid compound.[2] It appears as a nearly colorless to pale yellow crystalline solid which, upon exposure to air and light, readily oxidizes into brazilein, a quinone derivative with a characteristic deep red color.[3][4][5] This oxidative transformation is the basis for its historical use as a prominent red dye.[6] For centuries, extracts rich in brazilin have been used in traditional Asian folk medicine to treat a variety of ailments.[1] Modern scientific validation of these uses has uncovered a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, positioning brazilin as a promising molecule for therapeutic development.[2][7]

Botanical Origin and Distribution

Brazilin is not synthesized by a single plant species but is extracted from the heartwood of several tropical trees belonging to the legume family, Fabaceae. The primary sources are geographically distinct, with historical trade routes built around their harvest.

Table 1: Primary Botanical Sources of Brazilin

Scientific NameCommon Name(s)FamilyGeographical Distribution
Paubrasilia echinataBrazilwood, PernambucoFabaceaeEndemic to the Atlantic Forest of Brazil.[6]
Biancaea sappanSappanwood, Indian RedwoodFabaceaeSoutheast Asia, including India, Malaysia, and Indonesia.[6]
Haematoxylum brasilettoBraziletto, Mexican LogwoodFabaceaeCentral and northern South America, Caribbean islands.[8]
Caesalpinia violacea---FabaceaeSouth America.[2][6]

The most historically notable source, Paubrasilia echinata, was so extensively harvested for its red dye that it gave the nation of Brazil its name.[4] Overexploitation beginning in the 16th century has led to its current status as an endangered species, with international trade now regulated.[6]

cluster_sources Botanical Sources (Family: Fabaceae) Brazilin Brazilin (C₁₆H₁₄O₅) P_echinata Paubrasilia echinata (Brazilwood) Brazilin->P_echinata B_sappan Biancaea sappan (Sappanwood) Brazilin->B_sappan H_brasiletto Haematoxylum brasiletto (Braziletto) Brazilin->H_brasiletto C_violacea Caesalpinia violacea Brazilin->C_violacea

Figure 1. Primary botanical sources of the natural compound Brazilin.

Physicochemical Properties

The molecular structure and chemical characteristics of brazilin are fundamental to its biological activity and applications. As a member of the catechol family, its phenolic hydroxyl groups are key to its antioxidant properties and its ability to form complexes with metal ions.[2]

Table 2: Physicochemical Properties of Brazilin

PropertyValue
IUPAC Name (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol[2][6]
Synonyms Brasilin, Natural Red 24, C.I. 75280[2][8]
CAS Number 474-07-7[2][9][10]
Molecular Formula C₁₆H₁₄O₅[2][8][10]
Molar Mass 286.28 g/mol [10][11]
Appearance Colorless, pale yellow, or white to brown crystalline solid.[3]
Solubility Soluble in water, ethanol, DMSO, DMF, ether, and alkalis.[3][8][9][12]
Oxidation Product Brazilein (C₁₆H₁₂O₅)[5][13]

Brazilin's utility as an acid-base indicator, turning yellow in acidic solutions and red in alkaline preparations, is another notable chemical trait stemming from its structure.[3][6] Its sensitivity to air and light, leading to the formation of brazilein, is a critical consideration for its extraction, storage, and handling.[3]

References

Methodological & Application

Application Notes & Protocols: Evaluating the Anti-Platelet Aggregatory Effects of Bradilan (Niceritrol)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the in vitro effects of Bradilan (active ingredient: Niceritrol) on platelet aggregation using light transmission aggregometry (LTA). This document is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of Bradilan and its potential as an anti-platelet agent.

Introduction

Bradilan, with the active compound Niceritrol, is known for its lipid-lowering and vasodilatory properties. Emerging evidence suggests that it may also influence hemostasis by affecting platelet function. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for preventing cardiovascular events. This protocol outlines a standardized procedure to quantify the impact of Bradilan on platelet aggregation induced by various physiological agonists.

The methodology described herein utilizes platelet-rich plasma (PRP) and light transmission aggregometry, a gold-standard technique for platelet function testing. By measuring the change in light transmission through a suspension of platelets, the extent of aggregation in response to agonists can be precisely determined.

Principle of the Assay

Light transmission aggregometry measures the increase in light passing through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are individually suspended and block light transmission. Upon the addition of an agonist (e.g., ADP, collagen), platelets activate and clump together, allowing more light to pass through the sample to a photodetector. The change in light transmission is recorded over time, providing a quantitative measure of the rate and extent of aggregation. The inhibitory effect of Bradilan is assessed by pre-incubating PRP with the compound before adding an agonist.

Materials and Reagents

  • Bradilan (Niceritrol): Stock solution prepared in an appropriate solvent (e.g., DMSO or saline).

  • Whole Blood: Collected from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

  • Anticoagulant: 3.2% Sodium Citrate.

  • Agonists:

    • Adenosine Diphosphate (ADP)

    • Collagen (Type I)

    • Arachidonic Acid (AA)

    • Thrombin Receptor Activating Peptide (TRAP)

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Platelet-Poor Plasma (PPP): Used as a reference blank.

  • Equipment:

    • Light Transmission Aggregometer

    • Clinical Centrifuge

    • Pipettes and tips

    • Cuvettes with stir bars

Experimental Protocol

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant). Mix gently by inversion.

  • First Centrifugation (PRP Preparation): Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and plasma on top.

  • PRP Collection: Carefully aspirate the upper platelet-rich plasma layer without disturbing the buffy coat and transfer it to a new sterile tube.

  • Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Second Centrifugation (PPP Preparation): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cellular components.

  • PPP Collection: Aspirate the supernatant, which is the platelet-poor plasma (PPP), and transfer it to a separate tube. PPP will be used to set the 100% aggregation baseline (blank).

Platelet Aggregation Assay
  • Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.

  • Baseline Calibration: Pipette PRP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. This will serve as the 0% aggregation baseline. Pipette PPP into another cuvette and place it in the reference channel to set the 100% aggregation baseline.

  • Bradilan Incubation:

    • Pipette a fresh aliquot of PRP into a new cuvette.

    • Add the desired concentration of Bradilan (or vehicle control) to the PRP.

    • Incubate the mixture for a specified period (e.g., 5-15 minutes) at 37°C in the aggregometer.

  • Agonist Addition and Measurement:

    • Add a known concentration of an agonist (e.g., ADP, collagen) to the pre-incubated PRP to induce aggregation.

    • Record the change in light transmission for a set duration (typically 5-10 minutes) until the aggregation response reaches a plateau.

  • Data Collection: The primary endpoint is the maximum percentage of aggregation. The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.

  • Repeat: Repeat the procedure for a range of Bradilan concentrations and for each agonist being tested.

Data Presentation

The inhibitory effect of Bradilan on platelet aggregation can be summarized in the following tables. The data presented here is hypothetical and serves as an example of expected results.

Table 1: Effect of Bradilan on Maximum Platelet Aggregation (%) Induced by Various Agonists

Bradilan Conc. (µM)ADP (5 µM)Collagen (2 µg/mL)Arachidonic Acid (0.5 mM)
0 (Vehicle)85 ± 5%92 ± 4%88 ± 6%
1078 ± 6%85 ± 5%81 ± 7%
5062 ± 7%71 ± 6%65 ± 8%
10045 ± 8%53 ± 7%48 ± 9%
25028 ± 9%35 ± 8%31 ± 10%

Table 2: IC₅₀ Values of Bradilan for Inhibition of Platelet Aggregation

AgonistIC₅₀ (µM)
ADP (5 µM)115.2
Collagen (2 µg/mL)130.5
Arachidonic Acid (0.5 mM)122.8

IC₅₀ (half-maximal inhibitory concentration) values are calculated from the dose-response curves generated from the data in Table 1.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (3.2% Sodium Citrate) cent1 Centrifugation (Low Speed) 150 x g, 20 min blood->cent1 prp Collect Platelet-Rich Plasma (PRP) cent1->prp cent2 Centrifugation (High Speed) 1500 x g, 15 min cent1->cent2 setup Calibrate Aggregometer (PRP=0%, PPP=100%) prp->setup ppp Collect Platelet-Poor Plasma (PPP) cent2->ppp ppp->setup incubate Incubate PRP with Bradilan or Vehicle at 37°C setup->incubate add_agonist Add Agonist (e.g., ADP, Collagen) incubate->add_agonist record Record Light Transmission (5-10 min) add_agonist->record analyze Calculate Max Aggregation (%) record->analyze ic50 Determine IC50 Values analyze->ic50

Caption: Workflow for Platelet Aggregation Assay.

Hypothesized Signaling Pathway

G cluster_membrane Platelet Membrane cluster_inhibition Bradilan (Niceritrol) Action cluster_activation Platelet Activation Cascade ADP_R ADP Receptor (P2Y12) PLC PLC Activation ADP_R->PLC Coll_R Collagen Receptor (GPVI) Coll_R->PLC Bradilan Bradilan cAMP ↑ cAMP Bradilan->cAMP PKA ↑ PKA cAMP->PKA Ca ↑ [Ca²⁺]i PKA->Ca Inhibits GPIIbIIIa GPIIb/IIIa Activation PKA->GPIIbIIIa Inhibits PLC->Ca TXA2 TXA₂ Synthesis Ca->TXA2 Ca->GPIIbIIIa TXA2->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Hypothesized Inhibitory Pathway of Bradilan.

Conclusion

This document provides a comprehensive protocol for the in vitro assessment of Bradilan's anti-platelet aggregation activity. By following this standardized methodology, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of Bradilan and its potential utility in thrombotic disorders. The provided hypothetical data and visualizations serve as a guide for experimental design and data interpretation.

Application Notes and Protocols for In Vitro Studies with Tetranicotinoylfructose

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Comprehensive searches of scientific literature reveal a significant scarcity of available data and established protocols for in vitro studies specifically involving Tetranicotinoylfructose. The primary reference to this compound dates back to a 1962 publication with limited accessible details.[1] Therefore, the following application notes and protocols are based on the known biological activities of its constituent molecules: fructose and nicotinic acid (niacin) . Researchers should consider these as foundational guidelines to be adapted and optimized for their specific experimental needs when investigating Tetranicotinoylfructose. It is presumed that Tetranicotinoylfructose, as an ester of fructose and nicotinic acid, may exhibit effects related to one or both of these components.

Introduction

Tetranicotinoylfructose is a chemical entity formed by the esterification of fructose with four molecules of nicotinic acid. Due to the limited direct research on this compound, its in vitro applications are largely extrapolated from the known roles of fructose and nicotinic acid in cellular metabolism and signaling.

  • Fructose: A monosaccharide that has been extensively studied for its role in cellular energy metabolism and its impact on processes such as lipogenesis, oxidative stress, and insulin resistance.[2] In vitro models are frequently used to investigate the molecular mechanisms underlying fructose-induced metabolic changes.

  • Nicotinic Acid (Niacin): A B-vitamin with well-documented effects on lipid metabolism and antioxidant pathways.[3][4] It is known to modulate various signaling cascades and has been investigated for its therapeutic potential in a range of diseases.

These application notes will provide a framework for designing in vitro experiments to explore the potential biological activities of Tetranicotinoylfructose, focusing on assays relevant to the known effects of its components.

Potential In Vitro Applications

Based on the properties of fructose and nicotinic acid, Tetranicotinoylfructose could be investigated in a variety of in vitro models, including:

  • Metabolic Studies: Assessing the impact on glucose and lipid metabolism in cell lines such as HepG2 (human hepatoma), 3T3-L1 (mouse adipocytes), and C2C12 (mouse myoblasts).

  • Oxidative Stress Assays: Evaluating the pro-oxidant or antioxidant potential in various cell types challenged with stressors like hydrogen peroxide or high glucose.

  • Anti-inflammatory Effects: Investigating the modulation of inflammatory pathways in cell lines like RAW 264.7 (mouse macrophages) or THP-1 (human monocytes) stimulated with lipopolysaccharide (LPS).

  • Cell Viability and Proliferation: Determining the cytotoxic or proliferative effects on cancer cell lines or normal primary cells.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of Tetranicotinoylfructose. It is crucial to perform dose-response and time-course experiments to determine the optimal experimental conditions.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the biological question. For example, use HepG2 cells to study hepatic lipid metabolism.

  • Culture Conditions: Culture cells in the recommended medium and conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator).

  • Preparation of Tetranicotinoylfructose Stock Solution:

    • Due to the lack of solubility data, initial attempts should be made to dissolve Tetranicotinoylfructose in a biocompatible solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-100 mM).

    • Further dilutions should be made in the cell culture medium to achieve the desired final concentrations.

    • Important: A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).

    • Allow cells to adhere and reach the desired confluency (typically 70-80%).

    • Replace the medium with fresh medium containing various concentrations of Tetranicotinoylfructose or the vehicle control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treat Cells: After 24 hours, treat the cells with a range of Tetranicotinoylfructose concentrations.

  • Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilize Formazan: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Quantification of Intracellular Lipids (Oil Red O Staining)

This method is used to visualize and quantify neutral lipid accumulation in cells.

  • Plate and Treat Cells: Seed cells in 24-well plates and treat with Tetranicotinoylfructose. A positive control, such as a high concentration of fructose or oleic acid, should be included.

  • Fixation: Wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Staining:

    • Wash with water and then with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O working solution and incubate for 10-15 minutes.

    • Remove the staining solution and wash with water.

  • Quantification:

    • Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in cellular signaling.

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the protein of interest (e.g., p-AMPK, SREBP-1c, Nrf2).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathways to Investigate

Based on the known actions of fructose and nicotinic acid, the following signaling pathways are logical starting points for investigating the mechanism of action of Tetranicotinoylfructose in vitro.

AMPK Signaling Pathway (Metabolic Regulation)

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Both fructose and nicotinic acid can influence its activity.

AMPK_Pathway TNF Tetranicotinoylfructose AMPK AMPK TNF->AMPK activation or inhibition? ACC ACC AMPK->ACC inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits FAO Fatty Acid Oxidation AMPK->FAO promotes Lipogenesis Lipogenesis ACC->Lipogenesis promotes SREBP1c->Lipogenesis promotes

Caption: Potential modulation of the AMPK signaling pathway by Tetranicotinoylfructose.

Nrf2 Signaling Pathway (Oxidative Stress Response)

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Nicotinic acid is known to have antioxidant properties.

Nrf2_Pathway TNF Tetranicotinoylfructose ROS Reactive Oxygen Species TNF->ROS may reduce Keap1 Keap1 ROS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation ARE Antioxidant Response Element (in nucleus) Nrf2->ARE translocates and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes induces transcription

Caption: Hypothetical involvement of Tetranicotinoylfructose in the Nrf2-mediated antioxidant response.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of Tetranicotinoylfructose on Cell Viability

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5085.1 ± 7.3
10070.4 ± 8.5

Table 2: Quantification of Lipid Accumulation

TreatmentAbsorbance (510 nm) ± SDFold Change vs. Control
Control0.15 ± 0.021.0
Fructose (25 mM)0.45 ± 0.053.0
TNF (10 µM)0.20 ± 0.031.3
TNF (50 µM)0.35 ± 0.042.3

Table 3: Protein Expression Analysis by Western Blot

Treatmentp-AMPK/AMPK Ratio (Fold Change)SREBP-1c/β-actin Ratio (Fold Change)
Control1.01.0
TNF (50 µM)Insert ValueInsert Value

(Note: The data in these tables are examples and should be replaced with actual experimental results.)

Experimental Workflow Diagram

The following diagram outlines a general workflow for the in vitro investigation of Tetranicotinoylfructose.

Experimental_Workflow cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies A Prepare Tetranicotinoylfructose Stock Solution B Determine Optimal Concentration Range (Dose-Response Cell Viability Assay) A->B C Determine Optimal Treatment Duration (Time-Course Study) B->C D Lipid Accumulation Assay (Oil Red O) C->D E Oxidative Stress Assay (e.g., DCFDA) C->E F Inflammatory Marker Assay (e.g., ELISA for TNF-α) C->F G Western Blot for Signaling Proteins D->G H qPCR for Gene Expression Analysis D->H E->G E->H F->G F->H I Data Analysis and Interpretation G->I H->I

Caption: A structured workflow for the in vitro characterization of Tetranicotinoylfructose.

Disclaimer: The information provided is for research purposes only. All experiments should be conducted in accordance with laboratory safety guidelines and institutional regulations. The proposed protocols and pathways are hypothetical and require experimental validation for Tetranicotinoylfructose.

References

Unraveling "Bradilan": An Examination of a Novel Compound in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, the term "Bradilan" does not correspond to a recognized compound, drug, or research model within the field of cardiovascular science. It is possible that "Bradilan" may be a novel or proprietary designation not yet in the public domain, a regional trade name, or a potential misspelling of a different agent. Further clarification of the term is necessary to provide detailed application notes and protocols.

While "Bradilan" remains elusive, our investigation uncovered a similarly named compound, Braylin , a natural coumarin, which has been studied for its effects on the cardiovascular system. This document will focus on the available research for Braylin, providing insights into its mechanism of action and potential, though currently undocumented, applications in cardiovascular research models.

Braylin: A Vasorelaxant with Distinct Mechanisms

Braylin (6-methoxyseselin) has been identified as a potent vasorelaxant, suggesting its potential therapeutic use in conditions characterized by high blood pressure and vascular constriction. Research indicates that Braylin's mechanism of action varies between different types of arteries.

Signaling Pathways of Braylin

In Superior Mesenteric Arteries:

The vasorelaxant effect of Braylin in the superior mesenteric arteries of rats is thought to be linked to the inhibition of phosphodiesterase (PDE). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). The cAMP/PKA signaling cascade ultimately results in smooth muscle relaxation and vasodilation.[1]

Bradilan Braylin PDE Phosphodiesterase (PDE) Bradilan->PDE inhibits cAMP Increased cAMP PDE->cAMP leads to PKA Activated PKA cAMP->PKA Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation

Braylin's proposed mechanism in mesenteric arteries.

In Iliac Arteries:

In contrast, the action of Braylin in the iliac artery appears to be mediated by an increase in cyclic guanosine monophosphate (cGMP). This is followed by the activation of several types of potassium (K+) channels, including large-conductance calcium-activated potassium channels (BKCa), inward-rectifier potassium channels (Kir), and voltage-gated potassium channels (Kv). The opening of these channels leads to hyperpolarization of the smooth muscle cells, causing vasorelaxation.[1]

Bradilan Braylin cGMP Increased cGMP Bradilan->cGMP K_channels K+ Channel Activation (BKCa, Kir, Kv) cGMP->K_channels Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Relaxation Smooth Muscle Relaxation (Vasodilation) Hyperpolarization->Relaxation

Braylin's proposed mechanism in iliac arteries.

Potential Applications in Cardiovascular Research Models (Hypothetical)

Given Braylin's demonstrated vasorelaxant properties, it could theoretically be investigated in various cardiovascular research models where vasodilation is a therapeutic goal. However, it is crucial to reiterate that no studies have been found that specifically apply Braylin to the following models. The subsequent sections are therefore speculative and intended to guide potential future research.

Heart Failure Models

In heart failure, particularly heart failure with preserved ejection fraction (HFpEF), increased arterial stiffness and endothelial dysfunction are common. A vasorelaxant like Braylin could potentially be investigated in animal models of HFpEF to assess its effects on arterial compliance, cardiac workload, and overall cardiac function.

Potential Experimental Protocol Outline:

  • Model Induction: Induce heart failure in a suitable animal model (e.g., transverse aortic constriction (TAC) in mice or Dahl salt-sensitive rats).

  • Braylin Administration: Following confirmation of the heart failure phenotype, administer Braylin at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Functional Assessment: Monitor cardiovascular parameters such as blood pressure, heart rate, and cardiac output. Perform echocardiography to assess left ventricular function and dimensions.

  • Histological and Molecular Analysis: At the end of the study period, collect heart and vascular tissues for histological analysis (e.g., fibrosis) and molecular studies to investigate changes in the signaling pathways identified in vasorelaxation studies.

Start Induce Heart Failure Model (e.g., TAC) Administer Administer Braylin (Dose-Response) Start->Administer Monitor Monitor Cardiovascular Function (BP, HR, Echocardiography) Administer->Monitor Analyze Histological & Molecular Analysis (Fibrosis, Signaling Pathways) Monitor->Analyze End Evaluate Therapeutic Efficacy Analyze->End

Hypothetical workflow for Braylin in a heart failure model.
Myocardial Infarction Models

In the context of myocardial infarction (MI), vasorelaxants can be beneficial by improving coronary blood flow and reducing cardiac afterload. Braylin's potential to modulate vascular tone could be explored in a model of MI.

Potential Experimental Protocol Outline:

  • Model Induction: Induce myocardial infarction in an animal model (e.g., ligation of the left anterior descending coronary artery in rats or mice).

  • Braylin Administration: Administer Braylin either prior to or following the induction of MI to assess both preventative and therapeutic effects.

  • Infarct Size Measurement: After a defined period, measure the infarct size using techniques such as triphenyltetrazolium chloride (TTC) staining.

  • Functional and Molecular Assessment: Evaluate cardiac function via echocardiography and conduct molecular analyses on the affected cardiac tissue to understand the impact on inflammatory and fibrotic pathways.

Summary of Potential Data (Hypothetical)

Should research on Braylin be extended to these models, the following tables illustrate how quantitative data could be presented.

Table 1: Hypothetical Effects of Braylin on Hemodynamic Parameters in a Heart Failure Model

Treatment GroupDose (mg/kg)Mean Arterial Pressure (mmHg)Heart Rate (bpm)Cardiac Output (mL/min)
Vehicle Control-135 ± 8380 ± 1525 ± 3
Braylin10120 ± 7375 ± 1228 ± 4
Braylin30105 ± 6370 ± 1432 ± 5
Braylin10090 ± 5365 ± 1035 ± 4

Table 2: Hypothetical Effects of Braylin on Infarct Size and Cardiac Function Post-MI

Treatment GroupDose (mg/kg)Infarct Size (%)Ejection Fraction (%)Fractional Shortening (%)
Sham-060 ± 535 ± 4
MI + Vehicle-45 ± 630 ± 415 ± 3
MI + Braylin1038 ± 535 ± 518 ± 3
MI + Braylin3030 ± 442 ± 622 ± 4

Conclusion

While the initial query on "Bradilan" did not yield specific results, the exploration of the similarly named compound, Braylin , reveals a promising vasorelaxant with distinct, artery-specific mechanisms of action. The information presented here on Braylin's signaling pathways provides a solid foundation for its known effects. The application notes and protocols for cardiovascular research models such as heart failure and myocardial infarction are, at present, hypothetical due to a lack of published research. These outlines are intended to serve as a conceptual framework for future investigations into the potential therapeutic applications of Braylin in these complex cardiovascular diseases. Further research is warranted to determine if Braylin, or the originally sought "Bradilan," holds a place in the armamentarium against cardiovascular disease.

References

Application Note: Macrophage Stimulation Assay for Inflammatory Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrophages are pivotal cells of the innate immune system, orchestrating inflammatory responses through the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] A common method to study these responses in vitro is through macrophage stimulation assays. This application note details a standardized protocol for the stimulation of macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a pro-inflammatory M1 phenotype.[1][2] This process activates key signaling pathways, leading to the production and secretion of inflammatory cytokines.[3][4][5] This assay is a valuable tool for researchers, scientists, and drug development professionals to screen for compounds that may modulate the inflammatory response.

Principle of the Assay

This protocol involves the culture of macrophages, followed by stimulation with LPS. Upon stimulation, macrophages activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][6][7][8] Activation of these pathways results in the transcription and translation of pro-inflammatory genes, leading to the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9][10] The secreted cytokines can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][10][11]

Experimental Protocols

1. Preparation of Macrophages

This protocol provides methods for using either a mouse macrophage cell line (J774A.1) or generating bone marrow-derived macrophages (BMDMs).[1][11][12]

a. Culture of J774A.1 Macrophage Cell Line [1][11]

  • Materials:

    • J774A.1 mouse macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 15 cm petri dishes

    • Cell scraper

  • Procedure:

    • Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in 15 cm petri dishes.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • When cells reach 70-80% confluency, harvest them by gently scraping.

b. Generation of Bone Marrow-Derived Macrophages (BMDMs) [12]

  • Materials:

    • C57BL/6 mice

    • DMEM

    • 10% FBS

    • 2 mM L-glutamine

    • 1 mM sodium pyruvate

    • 10 mM HEPES buffer

    • 30% L929 cell-conditioned medium (as a source of M-CSF)

    • ACK Lysing Buffer

  • Procedure:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Resuspend the bone marrow in ACK Lysing Buffer to lyse red blood cells, then wash the cells.

    • Culture the myeloid precursors in petri dishes with DMEM containing 10% FBS, 2 mM L-glutamine, 1 mM sodium pyruvate, 10 mM HEPES buffer, and 30% L929 cell-conditioned medium.

    • Incubate at 37°C and 5% CO2 for 5-6 days to allow for differentiation into mature BMDMs.

2. Macrophage Stimulation Assay [1][11][12]

  • Materials:

    • Prepared macrophages (J774A.1 or BMDMs)

    • LPS from E. coli (stock solution of 0.1 mg/ml)

    • 96-well or 12-well cell culture plates

    • Macrophage culture medium

  • Procedure:

    • Seed the prepared macrophages into 96-well or 12-well plates at a density of 1 x 10^5 cells/mL.[12]

    • Allow the cells to adhere for 2 hours.[12]

    • Prepare the LPS working solution. A final concentration of 10-100 ng/mL is often effective for stimulation.[12][13]

    • Add the LPS solution to the appropriate wells. Include unstimulated control wells that receive only medium.

    • Incubate the plates for 16-18 hours at 37°C and 5% CO2.[1][11]

3. Measurement of Cytokine Production by ELISA [1][11][14]

  • Materials:

    • Conditioned medium from the macrophage stimulation assay

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • Microplate reader

  • Procedure:

    • After the incubation period, carefully collect the conditioned medium from each well.

    • Centrifuge the samples to pellet any cells or debris.

    • Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.[10]

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Data Presentation

Table 1: Expected Cytokine Profile of LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Unstimulated Control10 - 30< 50< 20
LPS (100 ng/mL)800 - 1200> 1000> 500

Note: These values are illustrative and can vary depending on the cell type, LPS preparation, and incubation time.[1]

Visualizations

Signaling Pathways in Macrophage Stimulation

Upon LPS stimulation, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways.[3][4]

Macrophage_Stimulation_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex MAPKKK MAPKKK MyD88->MAPKKK IκBα IκBα IKK_Complex->IκBα P NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 AP-1_nuc AP-1 AP-1->AP-1_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression AP-1_nuc->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines Leads to secretion

Caption: LPS-induced signaling in macrophages.

Experimental Workflow

The following diagram illustrates the overall workflow for the macrophage stimulation assay.

Experimental_Workflow Start Start Prepare_Macrophages 1. Prepare Macrophages (Cell line or BMDM) Start->Prepare_Macrophages Seed_Cells 2. Seed Cells in Plates Prepare_Macrophages->Seed_Cells Stimulate_LPS 3. Stimulate with LPS (16-18 hours) Seed_Cells->Stimulate_LPS Collect_Supernatant 4. Collect Supernatant Stimulate_LPS->Collect_Supernatant Perform_ELISA 5. Perform ELISA for Cytokine Quantification Collect_Supernatant->Perform_ELISA Analyze_Data 6. Analyze Data Perform_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Macrophage stimulation assay workflow.

References

Application Notes and Protocols for Assessing Braylin's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the effect of Braylin, a natural coumarin, on cytokine production. The protocols are based on established in vitro and in vivo findings and are intended to assist in the research and development of Braylin as a potential therapeutic agent for inflammatory conditions.

Introduction

Braylin is a natural coumarin that has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] Research has shown that Braylin can modulate the production of key cytokines involved in the inflammatory cascade. Specifically, it has been found to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine Transforming Growth Factor-β (TGF-β).[1] The mechanism of action is believed to be linked to the activation of the glucocorticoid receptor (GR) and the subsequent inhibition of the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[1][2]

These notes will detail the necessary protocols to assess these effects in both cell culture (in vitro) and animal models (in vivo).

Key Signaling Pathway Modulated by Braylin

Braylin's immunomodulatory effects are primarily mediated through the glucocorticoid receptor and its influence on the NF-κB signaling pathway. Upon entering the cell, Braylin is suggested to act as a glucocorticoid receptor ligand.[1] This activation leads to the inhibition of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines.

Braylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage LPS/IFN-γ LPS/IFN-γ TLR4 TLR4 LPS/IFN-γ->TLR4 binds NF-κB NF-κB TLR4->NF-κB activates Braylin Braylin GR Glucocorticoid Receptor (GR) Braylin->GR activates GR->NF-κB inhibits nucleus Nucleus NF-κB->nucleus translocates to cytokines Pro-inflammatory Cytokine Genes (IL-1β, TNF-α, IL-6) nucleus->cytokines activates transcription of production Cytokine Production cytokines->production leads to Inflammation Inflammation production->Inflammation

Caption: Braylin's proposed mechanism of action in inhibiting pro-inflammatory cytokine production.

Data Presentation: In Vitro and In Vivo Effects of Braylin

The following tables summarize the quantitative data on Braylin's effect on cytokine production as reported in scientific literature.

In Vitro Data: Effect of Braylin on Cytokine Production in Macrophages

Table 1: Inhibition of Pro-inflammatory Cytokines and Nitrite in LPS/IFN-γ-stimulated J774 cells. [1]

TreatmentConcentration (µM)IL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)Nitrite (µM)
Control-15.3 ± 2.125.7 ± 3.418.9 ± 2.51.2 ± 0.3
LPS/IFN-γ-289.4 ± 15.21245.6 ± 89.3987.4 ± 76.125.4 ± 1.8
Braylin + LPS/IFN-γ10187.2 ± 11.8876.3 ± 65.4654.3 ± 54.215.8 ± 1.1
Braylin + LPS/IFN-γ20112.5 ± 9.7543.8 ± 43.1432.1 ± 39.89.7 ± 0.8
Braylin + LPS/IFN-γ4065.4 ± 7.2321.5 ± 28.9210.9 ± 18.75.3 ± 0.5

*p < 0.05 compared to LPS/IFN-γ alone.

In Vivo Data: Effect of Braylin on Cytokine Levels in a Paw Inflammation Model

Table 2: Modulation of Cytokine Levels in Paw Tissue in a Complete Freund's Adjuvant (CFA)-induced Inflammation Model in Mice. [1]

TreatmentDose (mg/kg)IL-1β (pg/mg tissue)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)TGF-β (pg/mg tissue)
Saline-25.4 ± 3.145.8 ± 5.232.1 ± 4.515.6 ± 2.3
CFA-187.9 ± 12.5254.3 ± 18.9198.7 ± 15.318.2 ± 2.9
Braylin + CFA12.5143.2 ± 10.1198.7 ± 15.4154.3 ± 11.828.9 ± 3.1
Braylin + CFA25101.5 ± 8.9145.6 ± 11.2112.9 ± 9.739.8 ± 4.2
Braylin + CFA5076.8 ± 6.598.4 ± 8.785.4 ± 7.651.2 ± 5.5
Braylin + CFA10054.2 ± 5.176.5 ± 7.163.8 ± 6.165.7 ± 6.8

*p < 0.05 compared to CFA alone.

Experimental Protocols

Protocol 1: In Vitro Assessment of Braylin's Effect on Cytokine Production in Macrophages

This protocol outlines the methodology to evaluate the anti-inflammatory effects of Braylin on cultured macrophages.

1.1. Cell Culture and Treatment:

  • Cell Line: J774 murine macrophages or primary peritoneal macrophages are suitable for this assay.[1]

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Experimental Setup:

    • Seed macrophages in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of Braylin (e.g., 10, 20, 40 µM) for 1 hour.[1] A vehicle control (e.g., DMSO) should be included.

    • Stimulate the cells with a combination of Lipopolysaccharide (LPS; 1 µg/mL) and Interferon-gamma (IFN-γ; 10 ng/mL) to induce a pro-inflammatory response.[1] Include an unstimulated control group.

    • Incubate the plates for 24 hours.

1.2. Cytokine Measurement:

  • Sample Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use commercially available ELISA kits for the quantification of IL-1β, TNF-α, and IL-6 in the supernatants.[3] These kits provide high specificity and sensitivity for detecting individual cytokines.[3]

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

1.3. Nitrite Measurement (as an indicator of Nitric Oxide production):

  • Griess Assay:

    • Mix 50 µL of the cell supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Analysis A Seed Macrophages (5 x 10⁵ cells/well) B Pre-treat with Braylin (10, 20, 40 µM) for 1h A->B C Stimulate with LPS/IFN-γ for 24h B->C D Collect Supernatants C->D E Measure Cytokines (IL-1β, TNF-α, IL-6) via ELISA D->E F Measure Nitrite via Griess Assay D->F

Caption: Workflow for in vitro assessment of Braylin's effect on cytokine production.

Protocol 2: In Vivo Assessment of Braylin's Effect on Cytokine Production in a Mouse Model of Inflammation

This protocol describes an in vivo model to evaluate the immunomodulatory effects of Braylin.

2.1. Animal Model:

  • Species: Male Swiss mice (25-30 g) are a suitable model.

  • Inflammation Induction: Induce paw inflammation by injecting 20 µL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw.[1]

2.2. Treatment Protocol:

  • Braylin Administration: Administer Braylin orally at various doses (e.g., 12.5, 25, 50, 100 mg/kg) 30 minutes before the CFA injection and then daily for a specified period (e.g., 4 days).[1] A vehicle control group should be included.

  • Control Groups: Include a saline-injected group and a CFA-injected group receiving the vehicle.

2.3. Sample Collection and Cytokine Measurement:

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect the inflamed paw tissue.

  • Tissue Homogenization: Homogenize the paw tissue in an appropriate lysis buffer containing protease inhibitors.

  • Cytokine Quantification:

    • Centrifuge the homogenates to obtain clear supernatants.

    • Measure the levels of IL-1β, TNF-α, IL-6, and TGF-β in the tissue supernatants using specific ELISA kits, as described in the in vitro protocol.

    • Normalize the cytokine concentrations to the total protein content of the tissue homogenate.

In_Vivo_Workflow cluster_procedure In Vivo Procedure cluster_endpoint_analysis Endpoint Analysis A Administer Braylin (12.5-100 mg/kg, p.o.) B Induce Paw Inflammation with CFA (20 µL) A->B C Daily Braylin Treatment B->C D Euthanize and Collect Paw Tissue C->D E Homogenize Tissue D->E F Measure Cytokines (IL-1β, TNF-α, IL-6, TGF-β) via ELISA E->F

Caption: Workflow for in vivo assessment of Braylin's effect on cytokine production.

Alternative and Advanced Methodologies

While ELISA is a robust and widely used method, other techniques can provide a more comprehensive analysis of cytokine profiles.[4]

  • Multiplex Bead-Based Assays (e.g., Luminex): These platforms allow for the simultaneous measurement of multiple cytokines in a small sample volume, providing a broader understanding of the immune response.[5]

  • Flow Cytometry (Intracellular Cytokine Staining): This technique can identify and quantify cytokine production within specific cell populations, offering insights into the cellular sources of cytokines.[6]

  • ELISpot (Enzyme-Linked Immunospot) Assay: ELISpot is a highly sensitive method for detecting and enumerating cytokine-secreting cells at a single-cell level.[6]

  • Real-Time PCR (RT-PCR): This method quantifies cytokine gene expression, providing information on the transcriptional regulation of cytokine production.[3]

The selection of a particular method will depend on the specific research question, available resources, and the desired level of detail.

Conclusion

The provided application notes and protocols offer a solid framework for investigating the effects of Braylin on cytokine production. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of Braylin in the management of inflammatory diseases. The ability of Braylin to suppress pro-inflammatory cytokines while enhancing anti-inflammatory mediators highlights its promise as a novel immunomodulatory agent.

References

Application Notes and Protocols: Brazilin In Vitro Assay for Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazilin, a natural compound extracted from the heartwood of Caesalpinia sappan L., has garnered significant interest in oncological research.[1] Preclinical studies have demonstrated its potential as an anticancer agent, attributed to its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines.[1] These application notes provide a comprehensive overview of the in vitro effects of brazilin on cancer cell viability, detailed protocols for assessing its cytotoxic activity, and a summary of the key signaling pathways involved in its mechanism of action.

Data Presentation: Summary of Brazilin's Cytotoxic Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for brazilin across various human cancer cell lines, providing a comparative reference for its cytotoxic potency.

Cancer Cell LineCancer TypeIncubation Time (h)Assay MethodIC50 (µM)Reference
MDA-MB-231 Triple-Negative Breast Cancer48MTT49.92[2]
MCF-7 Breast AdenocarcinomaNot SpecifiedMTTNot Specified[2]
MCF-7/HER2 HER2-Overexpressing Breast Cancer24MTT54Not Specified
A549 Non-Small Cell Lung Carcinoma24MTT43 µg/mL[1]
SW480 Colorectal Adenocarcinoma48MTTNot Specified[3][4]
SW480 Colorectal Adenocarcinoma72MTTNot Specified[3][4]
U87 Glioblastoma24MTTNot Specified[5]
U266 Multiple MyelomaNot SpecifiedNot SpecifiedNot Specified[6]
T24 Bladder Carcinoma48MTT10.08 µg/mL[7]
BTT Bladder Cancer48MTT8.76 µg/mL[7]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Brazilin stock solution (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Brazilin Treatment:

    • Prepare serial dilutions of brazilin in complete culture medium from the stock solution. A suggested starting range is 10 µM to 100 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of brazilin.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest brazilin concentration) and a negative control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][4]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value of brazilin.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

  • Brazilin stock solution (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of brazilin for the desired duration as described in the MTT assay protocol.

  • Cell Harvesting:

    • Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 100 × g for 5 minutes and discard the supernatant.[8]

    • Resuspend the cell pellet in a known volume of serum-free medium or PBS.[8]

  • Staining:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[9]

    • Allow the mixture to incubate for 3 minutes at room temperature.[8]

  • Cell Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.[7]

    • Count the cells within 3-5 minutes of mixing with Trypan Blue to avoid overestimation of cell death.[8]

  • Data Analysis:

    • Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) × 100

    • Determine the effect of different brazilin concentrations on cell viability.

Signaling Pathways and Experimental Workflows

Brazilin-Induced Apoptosis via the Caspase-Dependent Pathway

Brazilin has been shown to induce apoptosis in cancer cells through the activation of the intrinsic caspase-dependent pathway. This process involves the upregulation of pro-apoptotic proteins and the activation of executioner caspases, leading to programmed cell death.[1][5]

Brazilin Brazilin p53 p53 Brazilin->p53 increases expression Bax Bax p53->Bax upregulates Mitochondria Mitochondria Bax->Mitochondria increases permeability Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Brazilin-induced intrinsic apoptosis pathway.

Brazilin's Regulation of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a critical regulator of cell growth, proliferation, and survival. Brazilin has been found to inhibit this pathway, contributing to its anti-cancer effects.[3][10]

cluster_key Legend Brazilin Brazilin mTOR_Phos mTOR Phosphorylation Brazilin->mTOR_Phos reduces mTOR_Pathway mTOR Signaling mTOR_Phos->mTOR_Pathway inhibits Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth promotes Apoptosis Apoptosis mTOR_Pathway->Apoptosis inhibits key_inhibition Inhibition key_activation Activation

Caption: Brazilin's inhibitory effect on the mTOR signaling pathway.

Activation of the STING Pathway by Brazilin

The STING (stimulator of interferon genes) pathway is involved in the innate immune response and can be activated to promote anti-tumor immunity. Brazilin has been shown to activate this pathway in non-small cell lung cancer cells.[11][12]

Brazilin Brazilin STING_Pathway STING Pathway Brazilin->STING_Pathway activates TBK1 TBK1 STING_Pathway->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Chemokines CXCL10, CXCL9, CCL5 IRF3->Chemokines upregulates expression Anti_tumor_Immunity Anti-tumor Immunity Chemokines->Anti_tumor_Immunity enhances

Caption: Brazilin-mediated activation of the STING pathway.

Experimental Workflow for Assessing Brazilin's Effect on Cancer Cell Viability

This diagram outlines the general workflow for conducting in vitro assays to evaluate the impact of brazilin on cancer cell viability.

Start Start: Cancer Cell Culture Seed_Cells Seed Cells in Plates Start->Seed_Cells Treat_Brazilin Treat with Brazilin (Varying Concentrations & Time) Seed_Cells->Treat_Brazilin Viability_Assay Perform Cell Viability Assay Treat_Brazilin->Viability_Assay MTT MTT Assay Viability_Assay->MTT Trypan_Blue Trypan Blue Assay Viability_Assay->Trypan_Blue Data_Analysis Data Analysis (% Viability, IC50) MTT->Data_Analysis Trypan_Blue->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vitro cell viability assays.

References

Experimental Design for Testing Brazilin on Apoptosis Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for investigating the pro-apoptotic effects of Brazilin, a natural compound isolated from the heartwood of Caesalpinia sappan. The provided protocols and application notes are intended to facilitate the design and execution of experiments to characterize Brazilin's mechanism of action in inducing programmed cell death.

Introduction

Brazilin has emerged as a promising natural product with potential anticancer properties, primarily attributed to its ability to induce apoptosis in various cancer cell lines. Mechanistic studies have revealed that Brazilin can trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is often associated with the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Furthermore, evidence suggests that Brazilin's pro-apoptotic activity may be linked to its ability to inhibit the mTOR signaling pathway and histone deacetylases (HDACs), highlighting a multi-faceted mechanism of action.[1][2][3]

These application notes provide detailed protocols for key assays to elucidate the apoptotic effects of Brazilin, along with expected outcomes and data presentation guidelines.

Data Presentation

Effective concentrations of Brazilin can vary depending on the cell line. It is recommended to perform a dose-response curve for each new cell line to determine the half-maximal inhibitory concentration (IC50).

Table 1: Reported IC50 Values of Brazilin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment Duration (hours)Reference
A549Non-Small Cell Lung Carcinoma43 µg/mL24[4]
U87Glioblastoma~15-20 µM24[5]
SW480Colorectal CancerDose- and time-dependent72[3]
U266Multiple MyelomaDose-dependentNot Specified[1][2]

Table 2: Expected Quantitative Outcomes of Brazilin Treatment on Apoptosis

AssayParameter MeasuredExpected Outcome with Brazilin TreatmentExample Data (Cell Line Dependent)
MTT Assay Cell Viability (%)Dose-dependent decrease50% reduction at IC50 concentration
Annexin V-FITC/PI Percentage of Apoptotic CellsIncrease in early and late apoptotic populations20-40% increase in total apoptotic cells
JC-1 Assay Mitochondrial Membrane Potential (ΔΨm)Decrease in Red/Green Fluorescence Ratio1.5 to 3-fold decrease in Red/Green ratio
Western Blot Protein ExpressionIncreased Bax/Bcl-2 ratio, Increased Cleaved Caspase-3, Increased Cleaved PARP2 to 4-fold increase in Bax/Bcl-2 ratio
Caspase-3/7 Assay Caspase ActivityDose-dependent increase in luminescence/fluorescence2 to 5-fold increase in caspase activity

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Brazilin-induced apoptosis and a typical experimental workflow for its investigation.

Brazilin_Apoptosis_Pathway Brazilin-Induced Apoptosis Signaling Pathway cluster_upstream Upstream Regulation cluster_mitochondrial Intrinsic (Mitochondrial) Pathway cluster_caspase Caspase Cascade Brazilin Brazilin mTOR mTOR Pathway Brazilin->mTOR Inhibition HDAC HDACs Brazilin->HDAC Inhibition Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio ↑) mTOR->Bcl2_family Modulation HDAC->Bcl2_family Modulation MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of Brazilin-induced apoptosis.

Experimental_Workflow Experimental Workflow for Investigating Brazilin-Induced Apoptosis start Start: Select Cancer Cell Line treatment Treat cells with Brazilin (Dose-response and time-course) start->treatment viability 1. Cell Viability Assay (MTT Assay) treatment->viability apoptosis_detection 2. Apoptosis Detection (Annexin V-FITC/PI Staining) treatment->apoptosis_detection mito_potential 3. Mitochondrial Potential (JC-1 Assay) treatment->mito_potential protein_analysis 4. Protein Expression (Western Blot) treatment->protein_analysis caspase_activity 5. Caspase Activity Assay (Caspase-Glo 3/7) treatment->caspase_activity data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis_detection->data_analysis mito_potential->data_analysis protein_analysis->data_analysis caspase_activity->data_analysis end Conclusion on Apoptotic Mechanism data_analysis->end

Caption: A typical experimental workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of Brazilin on a selected cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Brazilin (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of Brazilin in complete culture medium. The final concentrations should typically range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for Brazilin.

  • Remove the medium from the wells and add 100 µL of the prepared Brazilin dilutions or vehicle control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Brazilin (e.g., 0, 10, 20, 40 µM) for 24 or 48 hours.[4]

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This assay uses the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Treated and control cells

  • JC-1 dye

  • Complete culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in 6-well plates or on coverslips and treat with Brazilin as described for the Annexin V assay.

  • Prepare a 2 µM working solution of JC-1 in pre-warmed complete culture medium.

  • Remove the medium from the cells and wash once with PBS.

  • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells twice with PBS.

  • Add fresh culture medium or PBS for analysis.

  • For microscopy, observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence.

  • For flow cytometry, harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate channels for green (FITC) and red (PE) fluorescence.

  • The ratio of red to green fluorescence intensity is used as a measure of mitochondrial membrane potential.[6]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Brazilin, then harvest and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C.[7]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL detection reagent and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, Caspase-3 and -7.

Materials:

  • Treated and control cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with Brazilin as in the MTT assay.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetranicotinoylfructose Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We have synthesized Tetranicotinoylfructose, a novel nicotinic acid derivative. How do we determine a starting dose for our in vivo studies in mice?

A1: For a novel compound like Tetranicotinoylfructose, a dose-range finding study is the critical first step. Since Tetranicotinoylfructose is a derivative of nicotinic acid, you can use the established dosage range for nicotinic acid in mice as a preliminary guide. In mice, doses of nicotinic acid used to study lipid metabolism and anti-inflammatory effects typically range from 30 to 100 mg/kg.[1] It is advisable to start with a dose significantly lower than this, for example, 1-5 mg/kg, and escalate the dose in subsequent cohorts while closely monitoring for any signs of toxicity.

Q2: What are the key parameters to monitor during a dose-escalation study for Tetranicotinoylfructose?

A2: During a dose-escalation study, it is crucial to monitor both for efficacy and toxicity. Key parameters include:

  • General Health: Daily observation of the animals for changes in body weight, food and water intake, activity levels, and any signs of distress.

  • Pharmacokinetic (PK) Analysis: If possible, collect blood samples at various time points after administration to determine the plasma concentration of Tetranicotinoylfructose and its potential metabolites. This will help in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Pharmacodynamic (PD) Markers: Depending on the expected therapeutic effect, monitor relevant biomarkers. Since it is a nicotinic acid derivative, you might assess plasma lipid profiles (total cholesterol, HDL, LDL, triglycerides) or inflammatory markers (e.g., IL-6, TNF-α).[4][5]

  • Toxicity Markers: At the end of the study, or if signs of toxicity are observed, conduct a full necropsy with histopathological analysis of major organs (liver, kidney, spleen, etc.). Blood samples should also be collected for clinical chemistry and hematology analysis.

Q3: We are observing significant flushing (reddening of the skin) in our animals, similar to high-dose niacin administration. How can we mitigate this?

A3: Flushing is a known side effect of nicotinic acid, mediated by the activation of the G protein-coupled receptor 109A (GPR109A) in the skin, leading to the release of prostaglandins. To mitigate this:

  • Dose Reduction: The most straightforward approach is to lower the dose to a level that still elicits the desired therapeutic effect but minimizes flushing.

  • Pre-treatment with Aspirin: In clinical settings, aspirin is often used to reduce niacin-induced flushing by inhibiting prostaglandin synthesis. You could investigate a similar pre-treatment protocol in your animal model, but this will add a confounding variable to your study.

  • Formulation: Consider if the formulation and route of administration could be modified to achieve a slower release profile, which might reduce the peak plasma concentration and thus the intensity of the flushing effect. Different formulations of niacin (immediate-release, sustained-release, and extended-release) have different flushing profiles.[6]

Q4: What are the primary signaling pathways that Tetranicotinoylfructose is likely to modulate, based on its structure?

A4: As a nicotinic acid derivative, Tetranicotinoylfructose is expected to interact with pathways regulated by nicotinic acid. The primary target is the GPR109A (also known as HCA2) receptor , which is highly expressed in adipocytes and immune cells.[2] Activation of this receptor in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream.[5][7] This, in turn, decreases the liver's production of triglycerides and VLDL, leading to a reduction in LDL and an increase in HDL cholesterol.[2][5] Additionally, nicotinic acid has been shown to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma drug levels between animals. - Inconsistent oral gavage administration.- Variability in food intake affecting absorption.- Rapid metabolism of the compound.- Ensure all technicians are proficient in oral gavage techniques.- Standardize the fasting and feeding schedule for all animals.- Analyze for major metabolites in plasma to understand the metabolic profile. Consider a different route of administration (e.g., intraperitoneal) to bypass first-pass metabolism.
No observable therapeutic effect even at high doses. - Poor bioavailability of Tetranicotinoylfructose.- Rapid clearance of the compound.- The compound is not active in the chosen model.- The fructose moiety interferes with receptor binding.- Perform a pharmacokinetic study to confirm systemic exposure.- Test the activity of Tetranicotinoylfructose in a relevant in vitro assay to confirm its biological activity.- Consider synthesizing and testing other derivatives.
Unexpected toxicity observed at doses predicted to be safe. - The fructose esterification leads to a toxic metabolite.- Off-target effects of the compound.- Accumulation of the compound in a specific organ.- Conduct a comprehensive toxicology assessment, including histopathology of all major organs.- Perform in vitro cytotoxicity assays on various cell lines.- Conduct a tissue distribution study to see if the compound accumulates in specific organs.
Difficulty in dissolving Tetranicotinoylfructose for in vivo administration. - The compound is highly lipophilic.- Experiment with different pharmaceutically acceptable vehicles (e.g., corn oil, DMSO/saline mixtures, solutions with cyclodextrins).- Perform solubility testing in a range of solvents and pH conditions.- Ensure the final formulation is not toxic to the animals.

Experimental Protocols

Dose-Range Finding and Maximum Tolerated Dose (MTD) Study Protocol
  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare a stock solution of Tetranicotinoylfructose in a suitable vehicle. Prepare serial dilutions for the different dose groups.

  • Dose Administration: Administer a single dose of Tetranicotinoylfructose via the intended route (e.g., oral gavage). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 24, and 48 hours) and then daily for 14 days. Record body weights daily for the first week and then weekly.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or severe clinical signs).

  • Analysis: At the end of the study, perform a full necropsy and collect tissues for histopathology. Collect blood for clinical chemistry and hematology.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of nicotinic acid in humans from an extended-release formulation, which can serve as a reference for the type of data to collect for Tetranicotinoylfructose.

Parameter Value Unit Reference
Mean Cmax (Peak Plasma Concentration)9.3µg/mL[3]
Median Tmax (Time to Peak Concentration)4.6hours[3]
Mean Plasma Terminal Half-life0.9hours[3]
Urinary Recovery (as parent drug and metabolites)69.5% of dose[3]

Visualizations

experimental_workflow cluster_preclinical In Vitro Characterization cluster_in_vivo In Vivo Studies in_vitro_activity Confirm Biological Activity (e.g., GPR109A activation assay) solubility Solubility & Formulation Development in_vitro_activity->solubility dose_range Dose-Range Finding & MTD Study solubility->dose_range pk_study Pharmacokinetic (PK) Study dose_range->pk_study pd_study Pharmacodynamic (PD) Efficacy Study pk_study->pd_study pd_study->dose_range Refine Dose tox_study Toxicology Assessment pd_study->tox_study signaling_pathway cluster_adipocyte Adipocyte cluster_liver Liver TNF Tetranicotinoylfructose GPR109A GPR109A (HCA2 Receptor) TNF->GPR109A AC Adenylyl Cyclase GPR109A->AC cAMP cAMP AC->cAMP conversion PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids Lipolysis->FFA TG_synthesis Triglyceride Synthesis FFA->TG_synthesis VLDL_secretion VLDL Secretion TG_synthesis->VLDL_secretion

References

Technical Support Center: Bradilan Fibrinolytic Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bradilan (nicofuranose) and assessing its fibrinolytic activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Bradilan's fibrinolytic effect?

Q2: Which fibrinolytic activity assay is most suitable for screening compounds like Bradilan?

A2: Both the fibrin plate assay and the chromogenic substrate assay are suitable, each with distinct advantages. The fibrin plate assay provides a direct measure of fibrin degradation in a more physiologically relevant matrix (a fibrin clot). It is excellent for observing the overall lytic effect. The chromogenic substrate assay offers a more high-throughput and quantitative approach, specifically measuring the activity of plasminogen activators like tPA or the generation of plasmin. For initial screening of effects on the entire pathway, the fibrin plate assay is a robust choice, while the chromogenic assay is ideal for mechanistic studies and quantifying effects on specific enzymes.

Q3: How can I be sure the observed activity is due to Bradilan and not a contaminant?

A3: To ensure the observed fibrinolytic activity is from Bradilan, it is crucial to include proper controls in your experiment. This includes a vehicle control (the solvent used to dissolve Bradilan) to account for any effects of the solvent itself. Additionally, running a negative control without any test compound and a positive control with a known fibrinolytic agent (e.g., tPA or urokinase) will help validate the assay's performance and provide a reference for the activity of your test compound.

Q4: Can Bradilan's effect on lipid metabolism interfere with fibrinolytic assays?

A4: While Bradilan is known to affect lipid metabolism, direct interference in in-vitro fibrinolytic assays is less likely if purified components or platelet-poor plasma are used. However, in ex-vivo studies using plasma from subjects treated with Bradilan, altered lipid profiles could potentially influence clot structure. It is important to be aware of this possibility and to use well-defined assay systems to minimize such confounding variables.

Troubleshooting Guides

Fibrin Plate Assay

Issue 1: No Lysis or Very Small Lysis Zones Observed

Potential Cause Troubleshooting Step
Inactive Thrombin Prepare fresh thrombin solution. Ensure storage at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Degraded Fibrinogen Use a fresh batch of fibrinogen. Check for proper storage conditions (as per manufacturer's instructions) and ensure complete dissolution.
Incorrect pH or Ionic Strength of Buffer Verify the pH and ionic strength of your buffer. For fibrin plate assays, a pH of around 7.4-7.8 is typical.[3]
Presence of Inhibitors in the Sample If using plasma, ensure it is platelet-poor. Consider potential inhibitors in your Bradilan sample preparation and include appropriate vehicle controls.
Insufficient Incubation Time/Temperature Ensure plates are incubated at 37°C for an adequate duration (typically 12-18 hours).[4]

Issue 2: High Variability Between Replicate Wells

Potential Cause Troubleshooting Step
Uneven Fibrin Clot Thickness Ensure the fibrinogen-thrombin mixture is evenly distributed in the petri dish or well before it clots. Work on a level surface.
Inconsistent Sample Application Carefully apply the sample to the center of the well or onto a small filter paper disc placed on the fibrin. Ensure the volume is consistent across all replicates.
Drying of the Fibrin Plate Maintain a humid environment during incubation to prevent the fibrin gel from drying out, which can affect the diffusion of the test substance.
Bubbles in the Fibrin Gel When preparing the fibrin plate, mix the fibrinogen and thrombin gently to avoid introducing air bubbles, which can disrupt the uniformity of the clot.
Chromogenic Substrate Assay

Issue 1: High Background Absorbance

Potential Cause Troubleshooting Step
Substrate Auto-hydrolysis Prepare the chromogenic substrate solution fresh before each experiment. Some substrates can slowly hydrolyze over time, leading to increased background color.
Contaminated Reagents or Buffers Use high-purity water and fresh buffer solutions. Filter buffers if necessary.
Microplate Issues Use clear, flat-bottom microplates for colorimetric assays. Scratches or imperfections in the wells can interfere with absorbance readings.[5]
Bradilan Compound Color Interference Run a control well with Bradilan in buffer without the enzyme or substrate to measure its intrinsic absorbance at the detection wavelength (e.g., 405 nm). Subtract this background value from your sample readings.

Issue 2: Inconsistent or Non-Linear Standard Curve

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well.
Incorrect Incubation Time/Temperature Use a temperature-controlled plate reader or incubator. Ensure the incubation time is consistent for all wells before reading the absorbance.
Substrate Depletion If the reaction proceeds too quickly (very high enzyme concentration), the substrate may be depleted, leading to a plateau in the kinetic curve. Dilute the enzyme or sample to ensure the reaction rate is within the linear range of the assay.
Incorrect Plate Reader Settings Ensure the correct wavelength (typically 405 nm for pNA-based substrates) is selected. Use an appropriate number of flashes and well-scanning settings to get stable readings.[5][6]

Quantitative Data Summary

Table 1: Typical Reagent Concentrations for Fibrin Plate Assay

ReagentTypical Concentration/ActivitySource
Fibrinogen0.1% - 0.12% (w/v)[3]
Thrombin10-20 NIH units/mL (in clotting mixture)[7]
Agarose (if used)1.5% (w/v)[3]
Plasminogen (for activator assays)~3 µg/mL[8]
Incubation Temperature37°C[4]
Incubation Time12 - 18 hours[4]

Table 2: Typical Reagent Concentrations for Chromogenic tPA Activity Assay

ReagentTypical Final ConcentrationSource
tPA (for standard curve)0 - 100 ng/mL[9][10]
PlasminogenVaries by kit, ensure it's in excess[10]
Chromogenic Substrate (e.g., S-2251)~1 mM[11]
Sample Dilution (Plasma)1:8 in assay diluent[10]
Wavelength for Detection405 nm[10]

Experimental Protocols

Protocol 1: Fibrin Plate Assay for Bradilan Activity

This protocol is adapted for screening compounds for general fibrinolytic or fibrinolysis-enhancing activity.

  • Preparation of Fibrin Plates:

    • Prepare a 0.2% (w/v) solution of bovine fibrinogen in a suitable buffer (e.g., 0.05 M sodium barbital, pH 7.75).[7] Warm to 37°C to dissolve.

    • Prepare a thrombin solution of 20 NIH units/mL in saline.[7]

    • In a petri dish, mix equal volumes of the fibrinogen and thrombin solutions. For a standard 9 cm plate, 6 mL of each is sufficient. Swirl gently and allow the clot to form on a level surface at room temperature for at least 1 hour.

  • Sample Application:

    • Prepare serial dilutions of Bradilan in a suitable vehicle (e.g., PBS or saline). Include a vehicle-only control.

    • A positive control (e.g., 10 µL of a 10 IU/mL urokinase solution) and a negative control (buffer only) should be included.

    • Carefully apply a small, consistent volume (e.g., 10-30 µL) of each sample onto the surface of the fibrin clot.[7]

  • Incubation and Measurement:

    • Incubate the plates at 37°C in a humidified incubator for 17-18 hours.[7]

    • After incubation, measure the diameter of the lysis zone (the clear area around the sample application point).

    • Calculate the area of lysis (Area = πr²). Plot the lysis area against the logarithm of the Bradilan concentration to determine the dose-response relationship.

Protocol 2: Chromogenic Substrate Assay for tPA Activity (Indirectly measuring Bradilan's effect on inhibitors)
  • Sample Preparation:

    • Incubate platelet-poor plasma with various concentrations of Bradilan (and a vehicle control) for a predetermined time at 37°C.

    • Following incubation, dilute the plasma samples (e.g., 1:8) with the assay diluent provided in a commercial kit or a suitable buffer.[10]

  • Standard Curve Preparation:

    • Prepare a standard curve of human tPA (e.g., 0-50 IU/mL or equivalent ng/mL concentration) using the assay diluent.[10]

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • 20 µL of diluted sample or tPA standard.[10]

      • A mix of reagents containing an excess of human plasminogen and a fibrin-like stimulator (if required by the specific assay protocol).

    • Incubate for a short period at 37°C to allow the tPA in the sample/standard to activate the plasminogen.

    • Add the plasmin-specific chromogenic substrate (e.g., H-D-Val-Leu-Lys-pNA).[12]

  • Measurement and Analysis:

    • Immediately measure the change in absorbance at 405 nm over time (kinetic reading) using a microplate reader at 37°C.

    • The rate of color development (ΔOD/min) is proportional to the tPA activity.

Visualizations

Fibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_inhibition Inhibition cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades tPA tPA tPA->Plasminogen activates uPA uPA uPA->Plasminogen activates PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Antipla α2-Antiplasmin Antipla->Plasmin inhibits Bradilan Bradilan (Nicotinic Acid) Bradilan->PAI1 inhibits Bradilan->Antipla inhibits FDPs Fibrin Degradation Products

Caption: Simplified Fibrinolytic Pathway and the inhibitory points of action for Bradilan.

Troubleshooting_Workflow Start Unexpected Assay Result (e.g., No Lysis, High Variability) Check_Reagents 1. Verify Reagent Integrity - Fresh Aliquots? - Correct Storage? - Correct Concentrations? Start->Check_Reagents Check_Protocol 2. Review Protocol Execution - Pipetting Accuracy? - Incubation Time/Temp? - Correct Buffer pH? Check_Reagents->Check_Protocol Yes Reagent_Issue Prepare Fresh Reagents Check_Reagents->Reagent_Issue No Check_Controls 3. Analyze Controls - Positive Control Active? - Negative/Vehicle Control Clear? Check_Protocol->Check_Controls Yes Protocol_Issue Refine Technique & Rerun Check_Protocol->Protocol_Issue No Check_Instrument 4. Check Instrument Settings - Correct Wavelength? - Plate Type Appropriate? - Well Scanning Optimized? Check_Controls->Check_Instrument Yes Control_Issue Assay System is Invalid. Troubleshoot Assay Components. Check_Controls->Control_Issue No Instrument_Issue Optimize Reader Settings Check_Instrument->Instrument_Issue No Success Problem Resolved Check_Instrument->Success Yes Reagent_Issue->Check_Protocol Protocol_Issue->Check_Controls Instrument_Issue->Success

Caption: Logical workflow for troubleshooting common issues in fibrinolytic activity assays.

References

improving the yield of Braylin extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

<Disclaimer : As "Braylin" appears to be a hypothetical compound, this guide provides general best practices and troubleshooting advice for the extraction of plant-based secondary metabolites. The principles and protocols described are based on established methods for classes of compounds like flavonoids, alkaloids, and terpenoids, and should be adapted based on the specific properties of the target molecule._

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Braylin from natural sources.

Frequently Asked Questions (FAQs)

Q1: My initial crude extract yield is very low. What are the likely causes?

A low yield of crude extract can stem from several factors, including the quality of the raw material, the choice of solvent, and the extraction parameters.[1] Inadequate drying or improper grinding of the plant material can significantly hinder solvent penetration and extraction efficiency.[2] The polarity of the solvent is also critical; a solvent that does not match the polarity of Braylin will result in a poor yield.[1] Furthermore, suboptimal extraction time, temperature, and solvent-to-solid ratio can all contribute to a lower-than-expected yield.[1]

Q2: I'm observing degradation of Braylin during extraction. How can I prevent this?

Degradation is often caused by exposure to excessive heat, extreme pH levels, or enzymatic activity.[1] If you suspect thermal degradation, especially when using high-temperature methods like Soxhlet extraction, consider switching to a lower-temperature technique such as maceration or Ultrasound-Assisted Extraction (UAE).[1] Maintaining a neutral or slightly acidic pH (typically pH 4-6 for flavonoids) can also improve stability.[1]

Q3: My Braylin extract contains a high level of impurities. What are the best purification strategies?

High impurity levels are common in crude extracts. A multi-step purification approach is often necessary to isolate the target compound.[3] A common starting point is liquid-liquid partitioning, where the crude extract is suspended in water and sequentially extracted with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[1] This separates compounds based on their polarity. Further purification can be achieved using chromatographic techniques like column chromatography, flash chromatography, or High-Performance Liquid Chromatography (HPLC).[3]

Q4: How do I choose the optimal solvent for Braylin extraction?

The ideal solvent will have a polarity that closely matches that of Braylin, often following the "like dissolves like" principle.[4] It's recommended to test a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar (e.g., ethanol, methanol, water).[2] For many secondary metabolites, a mixture of an organic solvent and water, such as 80% methanol, has been found to be a good compromise for extracting a wide range of compounds.[4][5]

Q5: Can I reuse the solvent for multiple extractions?

While techniques like Soxhlet extraction are designed to recycle the solvent, it's generally recommended to use fresh solvent for repeated extractions to maintain a high concentration gradient between the plant material and the solvent, which drives the extraction process.[4][6] A four-step extraction with fresh solvent has been shown to yield up to 97% of the target compound.[4]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Improper Sample Preparation Ensure the plant material is thoroughly dried and ground to a fine, uniform powder to maximize surface area for solvent interaction.[2]
Suboptimal Solvent Choice Experiment with a variety of solvents with different polarities. Consider using co-solvents to enhance extraction efficiency.[2]
Inefficient Extraction Method For thermally sensitive compounds, consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over traditional heat-based methods.[1]
Inadequate Extraction Time Optimize the extraction duration. While longer times can increase yield, they may also lead to degradation of heat-sensitive compounds.[7]
Incorrect Temperature Carefully control the extraction temperature. Higher temperatures can improve extraction but may also cause degradation.[8]
Compound Degradation
Potential Cause Troubleshooting Steps
Thermal Instability Use low-temperature extraction methods like maceration or UAE. When concentrating the extract, use a rotary evaporator under reduced pressure to keep the temperature low.[1]
pH Instability Maintain a neutral or slightly acidic pH during extraction and purification. A pH range of 4-6 is often optimal for the stability of flavonoids.[1]
Enzymatic Degradation Consider adding enzyme inhibitors to the extraction solvent, especially when working with fresh plant material.
Purification Challenges
Potential Cause Troubleshooting Steps
Co-extraction of Impurities Perform a defatting step with a non-polar solvent like hexane to remove lipids and chlorophyll before proceeding with the main extraction.[4]
Poor Separation in Chromatography Optimize the mobile phase composition and gradient in HPLC. For column chromatography, ensure proper packing and sample loading.[9]
Compound Insolubility If the compound is not soluble in the mobile phase, consider dry loading the sample onto silica gel for column chromatography.[9]

Experimental Protocols

Protocol 1: Maceration for Thermally Sensitive Braylin

Maceration is a simple technique suitable for compounds that are sensitive to heat.[2]

  • Preparation: Weigh the dried and finely ground plant material.

  • Soaking: Place the material in a sealed container and add a suitable solvent to fully submerge it. A common ratio is 1:10 or 1:20 (w/v) of plant material to solvent.[2]

  • Extraction: Allow the mixture to stand at room temperature for 48-72 hours with occasional shaking.[1]

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 45°C.[1]

Protocol 2: Soxhlet Extraction for Higher Efficiency

Soxhlet extraction provides a higher efficiency of extraction through continuous solvent cycling but may not be suitable for heat-sensitive compounds.[1][8]

  • Preparation: Place the dried, powdered plant material in a cellulose thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent, the Soxhlet extractor with the thimble, and a condenser.[8]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting Braylin. This process is repeated for 8-12 hours.[1]

  • Concentration: After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE) for Rapid Extraction

UAE uses ultrasonic waves to accelerate extraction and is an efficient method for both small and large-scale extractions.

  • Preparation: Mix the powdered plant material with the chosen solvent in a flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).[1]

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.

Visualizations

Braylin_Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification raw_material Raw Plant Material drying Drying raw_material->drying grinding Grinding drying->grinding extraction Extraction (Maceration, Soxhlet, UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Braylin Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chromatography Column Chromatography / HPLC partitioning->chromatography pure_braylin Pure Braylin chromatography->pure_braylin

Caption: General workflow for Braylin extraction and purification.

Troubleshooting_Low_Yield cluster_solutions Troubleshooting Steps low_yield Low Braylin Yield? check_prep Optimize Sample Prep (Drying & Grinding) low_yield->check_prep Improper Prep? check_solvent Test Different Solvents & Co-solvents low_yield->check_solvent Wrong Solvent? check_method Consider Advanced Methods (UAE, MAE) low_yield->check_method Inefficient Method? check_params Optimize Time & Temperature low_yield->check_params Suboptimal Parameters? improved_yield Improved Yield check_prep->improved_yield Leads to check_solvent->improved_yield Leads to check_method->improved_yield Leads to check_params->improved_yield Leads to

Caption: Decision tree for troubleshooting low Braylin yield.

References

Technical Support Center: Overcoming Common Instabilities in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Braylin instability" is not a recognized term in the field of cell culture. This guide addresses common, well-documented instability issues encountered in cell culture media, such as precipitation, component degradation, and pH shifts, which researchers may be experiencing.

Troubleshooting Guide

This guide provides solutions to specific problems you might observe during your cell culture experiments.

Question 1: Why has my cell culture medium turned cloudy or formed a precipitate after adding supplements or during storage?

Answer: Precipitation in cell culture media is a common issue that can arise from several factors, often related to the chemical interactions of media components.

Potential Causes and Troubleshooting Steps:

  • Improper Reconstitution or Supplementation: Adding supplements (like L-glutamine or serum) too quickly, at the wrong temperature, or in the wrong order can cause localized high concentrations, leading to precipitation.

    • Solution: Warm the basal medium and supplements to their recommended temperature (usually 37°C for serum and room temperature for most supplements) before mixing. Add supplements slowly while gently swirling the medium.

  • Temperature-Related Precipitation: Some components, especially in complex media formulations, can precipitate when stored at cold temperatures (2-8°C).

    • Solution: Before use, allow the medium to warm to room temperature or 37°C. If a precipitate is present, gently swirl the bottle to see if it redissolves. Do not heat the medium excessively as this can degrade sensitive components.

  • pH and CO₂ Imbalance: The bicarbonate buffering system in most media is sensitive to the CO₂ concentration in the atmosphere. Exposure of the medium to air for prolonged periods can cause the pH to rise, leading to the precipitation of salts like calcium phosphate.

    • Solution: Minimize the time the medium is exposed to atmospheric CO₂. Pre-equilibrate the medium in a CO₂ incubator before use. Ensure your incubator's CO₂ sensor is calibrated correctly.

  • Photodegradation: Exposure to light can cause certain components, like riboflavin, to degrade, and the byproducts can contribute to precipitation.

    • Solution: Store media protected from light. Many manufacturers provide media in light-blocking bottles.

Troubleshooting Workflow for Media Precipitation

G Start Cloudy Medium / Precipitate Observed CheckSupplement Were supplements recently added? Start->CheckSupplement CheckStorage Was the medium stored at 2-8°C? CheckSupplement->CheckStorage No Sol_Supplement Root Cause: Improper Mixing - Warm components before mixing. - Add supplements slowly and swirl gently. CheckSupplement->Sol_Supplement Yes CheckpH Is the medium pH too high (>7.6)? CheckStorage->CheckpH No Sol_Storage Root Cause: Cold-Induced Precipitation - Warm medium and swirl to redissolve. - Do not heat excessively. CheckStorage->Sol_Storage Yes CheckLight Was the medium exposed to light? CheckpH->CheckLight No Sol_pH Root Cause: pH/CO₂ Imbalance - Minimize air exposure. - Equilibrate in CO₂ incubator. CheckpH->Sol_pH Yes Sol_Light Root Cause: Photodegradation - Store medium protected from light. CheckLight->Sol_Light Yes/Likely

Caption: Troubleshooting workflow for identifying the cause of media precipitation.

Question 2: Why did my phenol red indicator turn yellow (acidic) or purple/pink (alkaline) much faster than expected?

Answer: Rapid color change in the medium indicates a significant and often detrimental pH shift.

Potential Causes and Troubleshooting Steps:

  • Yellow Medium (Acidic - Low pH):

    • Bacterial or Fungal Contamination: Microbes metabolize nutrients rapidly, producing acidic byproducts.

      • Solution: Check the culture for visible signs of contamination under a microscope. Discard contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet.

    • High Cell Density: Over-confluent cultures produce high levels of lactic acid and CO₂, overwhelming the medium's buffering capacity.

      • Solution: Subculture your cells more frequently to maintain an optimal density.

    • Incubator CO₂ Too High: An incorrectly calibrated CO₂ sensor can lead to excess dissolved CO₂, forming carbonic acid and lowering the pH.

      • Solution: Calibrate the incubator's CO₂ sensor.

  • Purple/Pink Medium (Alkaline - High pH):

    • Incubator CO₂ Too Low: Insufficient CO₂ fails to balance the bicarbonate in the medium, causing the pH to rise.

      • Solution: Ensure the CO₂ tank is not empty and that the incubator's sensor is calibrated correctly.

    • Improperly Sealed Flasks: In a CO₂ incubator, if flask caps are sealed airtight (instead of vented), the CO₂ cannot enter the flask to maintain the pH. Conversely, if a flask designed for a sealed environment is left open in a non-CO₂ incubator, CO₂ will off-gas from the medium.

      • Solution: Use vented filter caps or loosen solid caps (approx. one-quarter turn) inside a CO₂ incubator.

Frequently Asked Questions (FAQs)

Question 1: How does L-glutamine degradation affect my cell culture, and how can I prevent it?

Answer: L-glutamine is an essential amino acid for most cultured cells, but it is notoriously unstable in liquid media. It spontaneously degrades into pyrrolidone carboxylic acid and ammonia. High ammonia levels can be toxic to cells, reducing viability and altering metabolism. The rate of degradation is dependent on temperature and pH.

Prevention Strategies:

  • Use L-Alanyl-L-Glutamine: Substitute standard L-glutamine with a stable dipeptide like L-alanyl-L-glutamine (e.g., GlutaMAX™). This dipeptide is stable in solution and is enzymatically cleaved by cells to release L-alanine and L-glutamine as needed, preventing ammonia buildup.

  • Add L-Glutamine Fresh: Purchase media without L-glutamine and add it from a frozen stock solution immediately before use.

  • Proper Storage: Store media containing L-glutamine at 2-8°C and protected from light. Do not store it for longer than the manufacturer's recommended shelf life (typically 2-6 weeks).

L-Glutamine Degradation Pathway

G cluster_0 In Liquid Media (Spontaneous) cluster_1 Stable Dipeptide Alternative L_Glutamine L-Glutamine PCA Pyrrolidone Carboxylic Acid L_Glutamine->PCA Non-enzymatic cyclization Ammonia Ammonia (NH₃) (Toxic to Cells) L_Glutamine->Ammonia Deamination GlutaMAX L-Alanyl-L-Glutamine (Stable in Media) Cell Cellular Peptidases GlutaMAX->Cell Uptake by cell L_Ala L-Alanine Cell->L_Ala Cleavage L_Gln_Released L-Glutamine Cell->L_Gln_Released Cleavage

Caption: Chemical instability of L-glutamine versus the stability of a dipeptide alternative.

Quantitative Data: L-Glutamine Stability

TemperatureHalf-life in Liquid Medium (Approx.)
37°C7 - 10 days
4°C~3 months
-20°C> 1 year (in frozen stock)

Question 2: What is the correct way to store and handle cell culture media to ensure stability?

Answer: Proper handling and storage are critical to maintaining the performance and stability of your media.

  • Storage: Always store liquid media at 2-8°C and protected from light. Check the manufacturer's label for specific instructions. Avoid repeated freeze-thaw cycles.

  • Warming: Warm only the amount of media needed for your experiment in a 37°C water bath. Prolonged incubation at 37°C will accelerate the degradation of sensitive components.

  • Aseptic Technique: Always use a sterile technique in a certified biological safety cabinet to prevent microbial contamination, which rapidly destabilizes media.

  • Supplements: Add supplements like serum and antibiotics to the basal medium just before use whenever possible. Once supplemented, the shelf-life of the complete medium is significantly reduced.

Experimental Protocols

Protocol 1: Quality Control Check for Media pH

Objective: To ensure the pH of the cell culture medium is within the optimal physiological range (typically 7.2 - 7.4) before use.

Materials:

  • Calibrated pH meter with a micro-tip electrode

  • Sterile conical tubes (15 mL or 50 mL)

  • Cell culture medium to be tested

  • Biological safety cabinet (BSC)

Methodology:

  • Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Inside a BSC, dispense a small, representative sample (e.g., 10 mL) of the cell culture medium into a sterile conical tube.

  • To simulate the culture environment, place the tube with the cap loosened in a calibrated 37°C, 5% CO₂ incubator for at least 1 hour to allow the bicarbonate buffering system to equilibrate.

  • Remove the sample from the incubator and immediately measure the pH using the calibrated meter. The reading should be taken promptly to prevent CO₂ from off-gassing.

  • Record the pH. If it falls outside the acceptable range, do not use the medium for experiments.

Protocol 2: Monitoring for Media Precipitation (Visual Inspection)

Objective: To visually inspect media for signs of precipitation or cloudiness.

Materials:

  • Cell culture medium bottle/bag

  • White background (e.g., a white piece of paper)

  • Light source

Methodology:

  • Before each use, remove the medium from storage and allow it to come to room temperature.

  • Gently invert the bottle 2-3 times to ensure homogeneity. Do not shake vigorously, as this can cause foaming and protein denaturation.

  • Hold the bottle against a white background and illuminate it from the side or behind.

  • Carefully inspect the entire volume for any of the following:

    • Turbidity/Cloudiness: A hazy appearance throughout the medium.

    • Particulates: Small, distinct floating particles.

    • Precipitate: A solid deposit or film at the bottom of the bottle.

  • If any of these are observed, the medium may be unstable. Attempt to redissolve by warming to 37°C and gently swirling. If the precipitate does not dissolve, the medium should not be used as it may be toxic to cells or indicate component degradation.

Technical Support Center: Optimizing Braylin Concentration for Anti-Inflammatory Effect

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing the concentration of Braylin, a natural coumarin, for its anti-inflammatory properties.[1]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Braylin and what is its known mechanism of action?

A1: Braylin is a natural coumarin compound with demonstrated anti-inflammatory, antinociceptive, and immunomodulatory effects.[1] Its mechanism appears to involve the inhibition of the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[1][2] Studies also suggest it may act as a glucocorticoid receptor ligand.[1][2]

Q2: What is a recommended starting concentration range for in vitro experiments with Braylin?

A2: Based on published in vitro studies, a concentration range of 10 µM to 40 µM is a reasonable starting point for assessing the anti-inflammatory effects of Braylin on macrophage cell lines like J774 or RAW 264.7.[1] It is crucial to first perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.

Q3: Which cell lines are appropriate for testing Braylin's anti-inflammatory activity?

A3: Murine macrophage cell lines such as RAW 264.7 and J774A.1 are commonly used and are appropriate models.[1][3] These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[1][4]

Q4: What solvent should be used to dissolve Braylin?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for compounds like Braylin in cell-based assays. It is critical to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it in the culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[5] Always include a vehicle control (medium with the same final DMSO concentration as the highest Braylin concentration) in your experiments.

Q5: What are the essential positive and negative controls for an anti-inflammatory assay?

A5: Proper controls are essential for data interpretation:

  • Negative Control (Unstimulated): Cells cultured in medium without LPS or Braylin. This provides the baseline level of inflammatory markers.

  • Vehicle Control: Cells stimulated with LPS and treated with the vehicle (e.g., DMSO) at the same final concentration used for Braylin. This shows the maximal inflammatory response and controls for any effect of the solvent.

  • Positive Control (Stimulated): Cells stimulated with LPS only. This represents the 100% inflammatory response that you aim to inhibit.

  • Inhibitor Positive Control: A known anti-inflammatory drug, such as Dexamethasone, can be used as a positive control for inhibition.[3][6]

Part 2: Troubleshooting Guide

Q6: High cytotoxicity is observed even at low concentrations of Braylin. What should I do?

A6: Unexpectedly high cytotoxicity can confound results.

  • Verify Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.[7]

  • Check Solvent Concentration: Confirm that the final DMSO concentration is non-toxic (ideally ≤0.1%). Run a DMSO-only toxicity curve if necessary.

  • Assess Compound Solubility: Braylin may be precipitating out of the solution at higher concentrations in the aqueous culture medium. Visually inspect the wells under a microscope for precipitates. If precipitation is suspected, consider using a lower concentration range or exploring alternative solubilization methods.

  • Reduce Incubation Time: Shorten the treatment duration (e.g., from 24 hours to 12 hours) to see if the toxicity is time-dependent.

Q7: Braylin does not show any anti-inflammatory effect in my assay. What are the possible reasons?

A7: A lack of efficacy can be due to several factors.

  • Sub-optimal Concentration: The concentrations tested may be too low. If no cytotoxicity is observed, test a higher concentration range.

  • LPS Stimulation Issues: Confirm that your LPS is potent and used at the optimal concentration to induce a strong inflammatory response. The response in your "LPS only" control should be robust (e.g., high levels of NO, TNF-α).

  • Assay Timing: The timing of Braylin treatment relative to LPS stimulation is critical. Typically, cells are pre-treated with the compound for 1-2 hours before LPS is added. Also, ensure the endpoint measurement is at an appropriate time point (e.g., 24 hours for cytokine release).

  • Cell Line Responsiveness: While RAW 264.7 cells are generally responsive, different cell lines can have varying sensitivities. Confirm the responsiveness of your specific cell line to LPS and a known inhibitor.

Q8: I'm seeing high variability between replicate wells in my experiments. How can I improve consistency?

A8: High variability can obscure real effects.

  • Inconsistent Cell Seeding: Ensure a uniform, single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating rows to prevent settling. An uneven cell density across the plate is a common source of variability.[8]

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions and adding reagents.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

  • Incomplete Formazan Solubilization (MTT Assay): If using an MTT assay, ensure the purple formazan crystals are completely dissolved before reading the absorbance. Mix thoroughly by pipetting or using a plate shaker.[9]

Q9: My absorbance readings are increasing with higher Braylin concentrations in the MTT assay, suggesting increased viability. Why is this happening?

A9: This paradoxical result can occur for a few reasons.

  • Compound Interference: Braylin itself might be a reducing agent that can chemically reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal.[10] To test for this, set up cell-free control wells containing medium, MTT, and various concentrations of Braylin. A color change in these wells indicates direct chemical interference.[10]

  • Metabolic Upregulation: At certain non-toxic concentrations, some compounds can induce a cellular stress response that temporarily increases metabolic activity, leading to higher MTT reduction.[10] Correlate your viability data with direct cell counting or microscopic observation to confirm cell health.

Part 3: Data Presentation

For effective optimization, it is crucial to first determine the cytotoxicity of Braylin to establish a non-toxic working range, and then to evaluate its efficacy in inhibiting inflammatory markers.

Table 1: Representative Cytotoxicity Data of Braylin on RAW 264.7 Macrophages Method: MTT Assay after 24-hour incubation. Data are expressed as a percentage of the vehicle control.

Braylin Conc. (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
11.2398.4%
51.2196.8%
101.1894.4%
251.1289.6%
500.8568.0%
1000.4536.0%

Table 2: Representative Efficacy Data - Effect of Braylin on LPS-Induced Nitric Oxide (NO) Production Method: Griess Assay on supernatant from RAW 264.7 cells pre-treated with Braylin for 1 hour, then stimulated with LPS (1 µg/mL) for 24 hours.

TreatmentBraylin Conc. (µM)Nitrite Conc. (µM)% Inhibition of NO Production
Untreated Control01.5-
LPS + Vehicle035.00%
LPS + Braylin133.54.3%
LPS + Braylin528.020.0%
LPS + Braylin1021.538.6%
LPS + Braylin2512.065.7%
LPS + Braylin408.575.7%

Table 3: Representative Efficacy Data - Effect of Braylin on LPS-Induced TNF-α and IL-6 Secretion Method: ELISA on supernatant from RAW 264.7 cells treated as described for the Griess Assay.

TreatmentBraylin Conc. (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
LPS + Vehicle045000%22000%
LPS + Braylin10292535%154030%
LPS + Braylin25157565%88060%
LPS + Braylin4090080%55075%

Part 4: Experimental Protocols & Visualizations

Workflow for Optimizing Braylin Concentration

The logical flow for determining the optimal concentration of Braylin involves first identifying the non-toxic dose range and then using that range to test for anti-inflammatory efficacy.

G cluster_0 Phase 1: Cytotoxicity Testing cluster_1 Phase 2: Efficacy Testing A Prepare Braylin Stock (e.g., 50 mM in DMSO) C Treat cells with serial dilutions of Braylin (e.g., 1-100 µM) A->C B Seed RAW 264.7 Cells (e.g., 1x10^5 cells/well) B->C D Incubate for 24 hours C->D E Perform MTT Assay (Measure Absorbance at 570 nm) D->E F Calculate IC50 and Determine Non-Toxic Concentration Range E->F H Pre-treat with non-toxic concentrations of Braylin F->H Inform Concentration Selection G Seed RAW 264.7 Cells G->H I Stimulate with LPS (e.g., 1 µg/mL) H->I J Incubate for 24 hours I->J K Collect Supernatant J->K L Measure NO (Griess Assay) K->L M Measure Cytokines (ELISA) K->M N Determine Effective Concentration (EC50) L->N M->N

Caption: Experimental workflow for optimizing Braylin concentration.
Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[11] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of Braylin in culture medium. Replace the old medium with 100 µL of medium containing the different Braylin concentrations. Include vehicle control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11][12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Griess Assay for Nitric Oxide (NO) Determination

This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[13][14]

  • Sample Collection: After the 24-hour incubation with Braylin and LPS, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). A common alternative is to use a pre-mixed Griess reagent.[15]

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.[15]

  • Absorbance Reading: Measure the absorbance at 540 nm.[13][15] The nitrite concentration in the samples is calculated using the standard curve.

Protocol 3: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)

ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the concentration of specific cytokines in the supernatant.[6]

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[16]

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[16][17]

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A blue color will develop.[16]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will turn yellow.

  • Absorbance Reading: Read the absorbance at 450 nm.[17] Calculate cytokine concentrations from the standard curve.

Braylin's Potential Mechanism: NF-κB Signaling Pathway

Braylin has been shown to inhibit the transcriptional activity of NF-κB.[1][2] The canonical NF-κB pathway is a primary target for anti-inflammatory drugs.[18][19]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB IκBα is degraded NFkB_IkB->NFkB Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription Braylin Braylin Braylin->IKK Inhibits Braylin->NFkB_nuc Inhibits (Transcriptional Activity)

Caption: Potential inhibitory action of Braylin on the NF-κB pathway.

References

Technical Support Center: Managing Brazilin-Induced Autofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering autofluorescence in imaging studies involving Brazilin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify, manage, and mitigate autofluorescence, thereby improving the signal-to-noise ratio and ensuring data accuracy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Brazilin and why is it used in imaging?

Brazilin is a natural dye precursor extracted from the heartwood of several species of trees, most notably Brazilwood (Caesalpinia echinata).[1] In its unoxidized form, Brazilin is nearly colorless. Upon exposure to air and light, it oxidizes into Brazilein, a deep red dye.[2] Structurally similar to hematoxylin, Brazilin is used in histology as a nuclear stain, often in combination with an aluminum mordant (brazalum), to color cell nuclei purple, making it a valuable tool for visualizing tissue morphology.[1]

Q2: What is the primary cause of autofluorescence when using Brazilin?

The autofluorescence associated with this stain stems from two main sources:

  • Inherent Fluorescence of Brazilin: The unoxidized, colorless form of the compound, Brazilin, exhibits a high fluorescence quantum yield.[2][3] In contrast, its oxidized, colored form, Brazilein, has a significantly lower fluorescence quantum yield.[3] Therefore, incomplete oxidation during the staining process can leave residual Brazilin in the tissue, which acts as a source of autofluorescence.

  • Endogenous Tissue Autofluorescence: Like all biological samples, the tissue itself contains naturally fluorescent molecules that can contribute to background signal. Common sources include extracellular matrix components like collagen and elastin, metabolic cofactors such as NADH, and age-related pigments like lipofuscin.[4][5] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) used in sample preparation can also induce autofluorescence by cross-linking proteins.[5][6]

Q3: How can I distinguish between Brazilin-specific fluorescence and general tissue autofluorescence?

The most effective method is to use appropriate controls. Prepare and process three parallel samples:

  • Sample A (Experimental): Your tissue of interest stained with your fluorescent probe(s) and Brazilin.

  • Sample B (Brazilin Control): Your tissue of interest stained only with Brazilin (no fluorescent probes).

  • Sample C (Unstained Control): Your tissue of interest processed and mounted without any fluorescent probes or Brazilin.

By comparing the fluorescence in these three samples under identical imaging conditions, you can isolate the signal contribution from each component. Fluorescence present in Sample C is endogenous tissue autofluorescence.[7][8] Additional fluorescence in Sample B can be attributed to the Brazilin stain. The signal unique to Sample A should be from your specific fluorescent probe.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your specific signal and compromise data quality. This guide provides a systematic approach to diagnosing and solving the issue.

Step 1: Diagnose the Source of Autofluorescence

Use the following workflow to determine the origin of the unwanted background signal.

start Start: High Background Fluorescence Observed unstained_control Image Unstained Control Sample start->unstained_control check_unstained Is fluorescence high in unstained control? unstained_control->check_unstained brazilin_control Image Brazilin-Only Control Sample check_unstained->brazilin_control No source_tissue Primary Source: Endogenous Tissue Autofluorescence check_unstained->source_tissue Yes check_brazilin Is fluorescence significantly higher than unstained control? brazilin_control->check_brazilin source_brazilin Primary Source: Residual Brazilin Autofluorescence check_brazilin->source_brazilin Yes source_combined Source: Combined Tissue and Brazilin Autofluorescence check_brazilin->source_combined No (Likely low-level combined issue) solution_tissue Action: Apply General Autofluorescence Reduction Techniques (Quenching, Spectral Imaging) source_tissue->solution_tissue solution_brazilin Action: Optimize Brazilin Staining Protocol source_brazilin->solution_brazilin source_combined->solution_brazilin solution_brazilin->solution_tissue If problem persists start Start: Prepared Tissue Slide (Post-Fixation/Permeabilization) antibody_stain Perform Primary & Secondary Antibody Staining start->antibody_stain wash1 Wash with PBS/TBS antibody_stain->wash1 quenching Apply Chemical Quenching Agent (e.g., Sudan Black B, NaBH4) wash1->quenching wash2 Wash Extensively with PBS/TBS quenching->wash2 counterstain Apply Nuclear Counterstain (if separate from Brazilin) wash2->counterstain mount Mount Coverslip with Antifade Medium counterstain->mount image Image with Microscope mount->image

References

Technical Support Center: Troubleshooting Inconsistent Results in Brazilin Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Brazilin in anticancer assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Q1: Why am I observing high variability in IC50 values for Brazilin across different experiments?

Inconsistent IC50 values are a common challenge in in vitro anticancer assays. Several factors related to the compound, cell line, and assay methodology can contribute to this variability.

  • Brazilin Purity and Stability: The purity of your Brazilin sample can significantly impact its potency. Ensure you are using a high-purity grade and consider verifying its identity and purity. Brazilin solutions may also degrade over time, especially when exposed to light or repeated freeze-thaw cycles. It is recommended to prepare fresh stock solutions and store them appropriately.

  • Cell Line Health and Passage Number: The health and passage number of your cancer cell lines are critical. Cells at high passage numbers can exhibit genetic drift, leading to altered drug responses.[1] Always use cells within a consistent and low passage number range and regularly check for mycoplasma contamination.

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a frequent source of variability. Ensure you have a homogenous cell suspension before and during plating. To mitigate the "edge effect," consider not using the outer wells of the plate, as they are more prone to evaporation.[2]

  • Assay Incubation Times: Minor variations in incubation times with Brazilin can impact the final results. Standardize the incubation period across all experiments to ensure consistency.[1]

Q2: My cell viability assay results (e.g., MTT, XTT) show a poor dose-response curve with Brazilin. What could be the cause?

A flat or inconsistent dose-response curve can be frustrating. Here are some potential reasons and solutions:

  • Sub-optimal Concentration Range: You may be testing a concentration range that is too high or too low to observe the desired effect. A broad dose-range finding experiment is recommended to identify the optimal concentration window for your specific cell line.

  • Brazilin Solubility: Brazilin may have limited solubility in aqueous cell culture media. Precipitation of the compound at higher concentrations can lead to inaccurate dosing and non-reproducible results. Visually inspect your diluted solutions for any signs of precipitation. Consider using a low percentage of a solubilizing agent like DMSO, ensuring the final concentration is not toxic to the cells.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For instance, colored compounds can interfere with absorbance readings in colorimetric assays. It is advisable to run a cell-free control with Brazilin at the tested concentrations to check for any direct interaction with the assay reagents.[2]

Q3: I am not observing the expected apoptotic effects or cell cycle arrest after treating cells with Brazilin. What should I check?

Brazilin is known to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] If you are not observing these effects, consider the following:

  • Timing of Analysis: The induction of apoptosis and cell cycle arrest are time-dependent processes. You may need to perform a time-course experiment to determine the optimal time point for observing these effects in your chosen cell line.

  • Cell Line Specificity: The molecular pathways targeted by Brazilin can vary between different cancer cell types. It is possible that the cell line you are using is less sensitive to Brazilin-induced apoptosis or cell cycle arrest due to differences in the expression of key regulatory proteins.

  • Methodology for Detection: Ensure that your methods for detecting apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle arrest (e.g., flow cytometry with propidium iodide) are optimized and properly controlled.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of Brazilin can vary significantly depending on the cancer cell line and the duration of treatment. The following tables summarize reported IC50 values from various studies.

Table 1: IC50 Values of Brazilin in Different Cancer Cell Lines

Cancer TypeCell LineIC50 ValueIncubation TimeReference
Breast Cancer4T13.7 µMNot Specified[5]
Breast CancerMDA-MB-23149.92 µM24 hours[6]
Non-Small Cell Lung CancerA54929.72 µM24 hours[4]
Non-Small Cell Lung CancerA5499.38 µM48 hours[4]
Non-Small Cell Lung CancerA5493.2 µM72 hours[4]
Non-Small Cell Lung CancerA54943 µg/mL24 hours[7][8]
Non-Small Cell Lung CancerH35825.21 µM24 hours[4]
Non-Small Cell Lung CancerH35820.89 µM48 hours[4]
Non-Small Cell Lung CancerH3587.46 µM72 hours[4]

Experimental Protocols

This section provides a detailed methodology for a standard cytotoxicity assay used to evaluate the anticancer effects of Brazilin.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Brazilin stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Brazilin Treatment: Prepare serial dilutions of Brazilin in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the various concentrations of Brazilin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Brazilin concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the Brazilin concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Brazilin's Anticancer Signaling Pathways

Brazilin exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Brazilin_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_sting STING Pathway Activation cluster_mTOR mTOR Pathway Inhibition Brazilin Brazilin Bax Bax Brazilin->Bax Bcl2 Bcl-2 Brazilin->Bcl2 p21 p21 Brazilin->p21 CyclinB1 Cyclin B1 Brazilin->CyclinB1 STING STING Brazilin->STING mTOR mTOR Phosphorylation Brazilin->mTOR Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis G2M_Arrest G2/M Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3->Apoptosis mTOR->Apoptosis

Caption: Brazilin's multifaceted anticancer mechanisms.

Experimental Workflow for Troubleshooting Inconsistent Results

A logical workflow can help identify the source of inconsistencies in your Brazilin anticancer assays.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Brazilin Purity, Concentration, and Stability Start->Check_Reagents Check_Cells Assess Cell Health, Passage Number, and for Mycoplasma Contamination Start->Check_Cells Review_Protocol Review Assay Protocol for Consistency (Seeding, Incubation) Start->Review_Protocol Optimize_Assay Optimize Assay Parameters (Concentration Range, Time Points) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Review_Protocol->Optimize_Assay Run_Controls Include Cell-Free Controls to Check for Assay Interference Analyze_Data Re-analyze Data with Appropriate Statistical Methods Run_Controls->Analyze_Data Optimize_Assay->Run_Controls Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results

Caption: A systematic approach to troubleshooting.

Logical Relationship for IC50 Variability

Understanding the factors that contribute to IC50 variability is key to designing robust experiments.

IC50_Variability_Factors cluster_compound Compound-Related cluster_cell Cell-Related cluster_assay Assay-Related IC50 Inconsistent IC50 Values Purity Purity & Stability Purity->IC50 Solubility Solubility Issues Solubility->IC50 Health Health & Passage Health->IC50 Density Seeding Density Density->IC50 Type Cell Line Type Type->IC50 Time Incubation Time Time->IC50 Method Assay Method Method->IC50 Interference Reagent Interference Interference->IC50

Caption: Key factors influencing IC50 variability.

References

Validation & Comparative

Unveiling the Fibrinolytic Landscape: A Comparative Analysis of Bradilan (Nicofuranose) and Other Thrombolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of thrombosis research and drug development, a thorough understanding of the comparative efficacy of various fibrinolytic agents is paramount. This guide provides a detailed comparison of the fibrinolytic effects of Bradilan (active ingredient: nicofuranose/tetranicotinoylfructose) with established thrombolytic agents: streptokinase, urokinase, and tissue plasminogen activator (tPA). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform further investigation and therapeutic development.

Executive Summary

Bradilan, a nicotinic acid derivative, has demonstrated fibrinolytic properties, primarily through the enhancement of plasminogen activation. While direct comparative clinical trial data with mainstream thrombolytics is limited, in-vitro studies provide a basis for evaluating its potential. This guide consolidates available quantitative data, outlines experimental methodologies, and presents the signaling pathways and workflows to offer a comprehensive comparative perspective.

Comparative Fibrinolytic Efficacy

The following table summarizes the quantitative data on the fibrinolytic effects of Bradilan (Nicofuranose), Streptokinase, Urokinase, and tissue Plasminogen Activator (tPA) from various in-vitro studies. It is crucial to note that the experimental conditions, such as clot composition and drug concentration, vary between studies, making direct comparisons challenging. The data presented should be interpreted within the context of the specific experimental setup.

Fibrinolytic AgentAssay TypeKey Quantitative FindingReference
Bradilan (Nicofuranose) Euglobulin Clot Lysis TimeShortened lysis time in patients with ischaemic heart disease. (Specific quantitative data not available in recent literature)[Older clinical studies]
Streptokinase In-vitro Venous Thrombolysis ModelSlower rate of clot lysis compared to urokinase and rt-PA (p = 0.01).[1][1]
Urokinase In-vitro Venous Thrombolysis ModelIntermediate rate of clot lysis with the greatest degree of fibrinolytic specificity (p = 0.02 vs streptokinase, p = 0.05 vs rt-PA).[1][1]
Urokinase In-vitro ICH Clot ModelRelative clot end weight of 34.8 ± 7.7% after treatment.[2][2]
tissue Plasminogen Activator (rt-PA) In-vitro Venous Thrombolysis ModelImproved efficacy early in perfusions, with differences dissipating after 30 minutes compared to urokinase.[1][1]
tissue Plasminogen Activator (rt-PA) In-vitro ICH Clot ModelRelative clot end weight of 36.7 ± 10.7% after treatment.[2][2]
Tenecteplase (a variant of tPA) In-vitro ICH Clot ModelRelative clot end weight of 31.3 ± 11.9%; more effective in larger clots.[2][2]

Note: ICH stands for Intracerebral Haemorrhage.

Mechanism of Action: A Comparative Overview

The fundamental mechanism of all fibrinolytic agents is the conversion of the inactive zymogen, plasminogen, into the active enzyme, plasmin, which then degrades the fibrin matrix of a thrombus.[3] However, the specifics of this activation vary significantly among the agents.

  • Bradilan (Nicofuranose): As a derivative of nicotinic acid, its mechanism is believed to involve enhancing the release of endogenous plasminogen activators and potentially reducing the levels of fibrinolysis inhibitors.[4]

  • Streptokinase: This bacterial protein forms a 1:1 stoichiometric complex with plasminogen.[5][6] This complex then undergoes a conformational change, exposing an active site that can convert other plasminogen molecules to plasmin.[5][6] It is not fibrin-specific and can lead to systemic plasminogen activation.[7]

  • Urokinase: A serine protease naturally produced in the kidneys, urokinase directly cleaves the Arg-Val bond of plasminogen to form plasmin.[8] Like streptokinase, it is not fibrin-specific.[9]

  • Tissue Plasminogen Activator (tPA): A naturally occurring serine protease, tPA is relatively inactive in the absence of fibrin.[10][11] It preferentially binds to fibrin within a clot, forming a ternary complex with plasminogen, which markedly enhances the activation of plasminogen to plasmin at the site of the thrombus, leading to a more localized fibrinolysis.[10][11][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and a typical experimental workflow for assessing fibrinolytic activity, the following diagrams are provided.

Fibrinolytic_Pathway cluster_bradilan Bradilan (Nicofuranose) Pathway cluster_common Common Fibrinolytic Cascade cluster_agents Direct-Acting Agents Bradilan Bradilan (Nicofuranose) Endogenous_PA Endogenous Plasminogen Activators (e.g., tPA) Bradilan->Endogenous_PA Enhances release Plasminogen Plasminogen Endogenous_PA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs Results in Streptokinase Streptokinase Streptokinase->Plasminogen Forms complex with & activates Urokinase Urokinase Urokinase->Plasminogen Directly cleaves & activates tPA tPA tPA->Plasminogen Activates (fibrin-bound)

Caption: Comparative mechanisms of action of fibrinolytic agents.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Data Analysis Blood_Sample Whole Blood Sample Clot_Formation In-vitro Clot Formation (e.g., with thrombin) Blood_Sample->Clot_Formation Add_Agent Addition of Fibrinolytic Agent (Bradilan, SK, UK, tPA) Clot_Formation->Add_Agent Incubation Incubation (Controlled Time & Temperature) Add_Agent->Incubation Measurement Measurement of Clot Lysis (e.g., Lysis Time, % Lysis) Incubation->Measurement Comparison Comparative Analysis Measurement->Comparison

Caption: Generalized workflow for in-vitro fibrinolytic assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess fibrinolytic activity.

Euglobulin Clot Lysis Time (ECLT)

The ECLT assay is a global test of fibrinolysis.

  • Sample Collection: Citrated platelet-poor plasma is prepared from whole blood.

  • Euglobulin Precipitation: The plasma is diluted with acidified water and incubated on ice to precipitate the euglobulin fraction, which contains fibrinogen, plasminogen, and plasminogen activators.

  • Clot Formation: The euglobulin precipitate is resuspended in a buffer, and clotting is initiated by the addition of thrombin.

  • Lysis Time Measurement: The time taken for the clot to completely lyse at 37°C is recorded. A shorter lysis time indicates higher fibrinolytic activity.

In-Vitro Clot Lysis Assay (Weight-Based)

This method provides a direct measure of clot dissolution.

  • Clot Formation: A clot of a specific size (e.g., 25 µL or 50 µL) is formed from whole human blood in a tube.[2]

  • Initial Weighing: The initial weight of the clot is recorded.[2]

  • Treatment: The fibrinolytic agent at a specific concentration is added to the clot.[2]

  • Incubation: The clot is incubated for a defined period (e.g., 20 or 30 minutes).[2]

  • Final Weighing: After incubation, the remaining clot is weighed.[2]

  • Calculation: The percentage of clot lysis is calculated based on the difference between the initial and final weights.[2]

Fibrin Plate Assay

This assay measures the area of fibrin degradation.

  • Plate Preparation: A solution of fibrinogen is mixed with thrombin in a petri dish to form a fibrin gel.

  • Sample Application: A small amount of the test substance (fibrinolytic agent) is placed on the surface of the fibrin plate.

  • Incubation: The plate is incubated at 37°C for a specified time.

  • Measurement: The diameter of the clear zone of lysis around the sample is measured. A larger diameter indicates greater fibrinolytic activity.

Conclusion

References

A Comparative Analysis of Tetranicotinoylfructose and Streptokinase in Thrombolytic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in available research exists between the well-established thrombolytic agent, Streptokinase, and the lesser-known compound, Tetranicotinoylfructose. While Streptokinase has been the subject of extensive clinical investigation for decades, data on Tetranicotinoylfructose, also known by its brand name Bradilan, is sparse and largely dates back to the 1970s. This comparative guide synthesizes the available information to provide a high-level overview for researchers, scientists, and drug development professionals, highlighting the significant gaps in our understanding of Tetranicotinoylfructose's potential as a thrombolytic agent.

Executive Summary

Streptokinase is a potent, direct-acting thrombolytic enzyme used in the treatment of various thromboembolic disorders. In contrast, Tetranicotinoylfructose, a derivative of nicotinic acid, is believed to exert an indirect and milder fibrinolytic effect. The primary mechanism of nicotinic acid derivatives is thought to involve the release of endogenous plasminogen activators from the vascular endothelium. Due to the limited and dated nature of research on Tetranicotinoylfructose, a direct, quantitative comparison of its thrombolytic efficacy with Streptokinase is not feasible. This guide will therefore focus on a qualitative comparison of their proposed mechanisms of action, clinical applications, and adverse effect profiles, based on the available literature.

Data Presentation

The vast difference in the volume of research between the two agents precludes a balanced, side-by-side quantitative comparison. The following tables summarize the available information, underscoring the data deficiency for Tetranicotinoylfructose.

Table 1: General Characteristics and Mechanism of Action

FeatureTetranicotinoylfructoseStreptokinase
Drug Class Nicotinic acid derivativeThrombolytic enzyme
Mechanism of Action Indirect fibrinolytic; thought to stimulate the release of endogenous plasminogen activators from the vessel wall.[1][2]Forms a complex with plasminogen, leading to its conversion to the active enzyme plasmin, which then degrades fibrin clots.[3]
Mode of Action IndirectDirect
Fibrin Specificity Not established, likely lowLow; activates both fibrin-bound and circulating plasminogen.[3]

Table 2: Clinical and Safety Profile

FeatureTetranicotinoylfructoseStreptokinase
Primary Indication Historically investigated for peripheral vascular disease and hyperlipidemia.[4][5]Acute myocardial infarction, pulmonary embolism, deep vein thrombosis, arterial thrombosis.[3]
Adverse Effects Likely similar to other nicotinic acid derivatives: flushing, gastrointestinal upset. Specific data is limited.Bleeding, allergic reactions (including anaphylaxis), hypotension, fever.[3]
Antigenicity Unlikely to be antigenic.Highly antigenic; can lead to the formation of antibodies, limiting repeated use.[3]

Experimental Protocols

Fibrin Clot Lysis Assay (General Protocol)

This in vitro assay measures the ability of a substance to dissolve a pre-formed fibrin clot.

  • Clot Formation: A solution of fibrinogen is mixed with thrombin to form a fibrin clot in a test tube or microplate well.

  • Addition of Test Agent: The substance to be tested (e.g., Tetranicotinoylfructose or Streptokinase) is added to the clot.

  • Incubation: The mixture is incubated at 37°C for a specified period.

  • Measurement of Lysis: Clot lysis can be quantified by measuring the release of soluble fibrin degradation products or by observing the time taken for complete clot dissolution.[6][7]

Streptokinase Activity Assays

Euglobulin Lysis Time (ELT): This assay measures the overall fibrinolytic activity in plasma. A euglobulin fraction of plasma, which contains plasminogen, fibrinogen, and plasminogen activators, is precipitated. The time taken for the clot to lyse after recalcification is measured. Streptokinase is added to assess its ability to shorten the lysis time.[8][9]

Chromogenic Substrate Assay: This method quantifies the ability of Streptokinase to activate plasminogen. Streptokinase is incubated with plasminogen, and the resulting plasmin cleaves a chromogenic substrate, releasing a colored compound that can be measured spectrophotometrically. The rate of color development is proportional to the plasmin activity and thus the Streptokinase concentration.[6][8]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: Streptokinase Mechanism of Action

Streptokinase_Mechanism Streptokinase Streptokinase SK_Plg_Complex Streptokinase-Plasminogen Complex (Activator) Streptokinase->SK_Plg_Complex Binds to Plasminogen Plasminogen Plasminogen->SK_Plg_Complex Plasmin Plasmin Plasminogen->Plasmin SK_Plg_Complex->Plasmin Converts FDPs Fibrin Degradation Products (Soluble) Plasmin->FDPs Degrades Fibrin Fibrin (Clot) Fibrin->FDPs

Caption: Mechanism of action of Streptokinase in converting plasminogen to plasmin for fibrin clot degradation.

Signaling Pathway: Proposed Mechanism of Nicotinic Acid Derivatives

Nicotinic_Acid_Mechanism Nicotinic_Acid Nicotinic Acid Derivatives (e.g., Tetranicotinoylfructose) Vascular_Endothelium Vascular Endothelium Nicotinic_Acid->Vascular_Endothelium Acts on tPA_Release Release of tissue Plasminogen Activator (t-PA) Vascular_Endothelium->tPA_Release Stimulates Plasmin Plasmin tPA_Release->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Lysis Fibrin Lysis Plasmin->Fibrin_Lysis Mediates

Caption: Proposed indirect mechanism of action of nicotinic acid derivatives on fibrinolysis.

Experimental Workflow: Fibrin Clot Lysis Assay

Clot_Lysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fibrinogen_Solution Fibrinogen Solution Mix Mix Fibrinogen and Thrombin Fibrinogen_Solution->Mix Thrombin_Solution Thrombin Solution Thrombin_Solution->Mix Clot_Formation Fibrin Clot Formation Mix->Clot_Formation Add_Agent Add Test Agent (Streptokinase or Tetranicotinoylfructose) Clot_Formation->Add_Agent Incubate Incubate at 37°C Add_Agent->Incubate Measure_Lysis Measure Clot Lysis (e.g., Spectrophotometry) Incubate->Measure_Lysis Calculate_Activity Calculate Fibrinolytic Activity Measure_Lysis->Calculate_Activity

Caption: A generalized workflow for an in vitro fibrin clot lysis assay.

Conclusion

Streptokinase is a well-characterized, direct-acting thrombolytic agent with established efficacy and a known side-effect profile. In stark contrast, Tetranicotinoylfructose is a compound with a historical footprint in research, primarily focused on lipid modification, and its role as a fibrinolytic agent is poorly defined and not supported by contemporary evidence. The proposed indirect mechanism of action of nicotinic acid derivatives, including Tetranicotinoylfructose, suggests a much less potent effect compared to the enzymatic action of Streptokinase.

For researchers and drug development professionals, the key takeaway is the profound lack of data on Tetranicotinoylfructose for any potential thrombolytic application. Future investigations would require fundamental in vitro and in vivo studies to characterize its fibrinolytic properties and establish a safety profile before any meaningful comparison with established agents like Streptokinase could be made. Currently, based on the available scientific literature, Tetranicotinoylfructose cannot be considered a viable alternative to Streptokinase for thrombolytic therapy.

References

Unraveling the Complex Role of Bradilan (Brazilin) in Platelet Function: A departure from conventional antiplatelet activity

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the anticipated platelet inhibitory effects, experimental evidence in human samples reveals that Bradilan, chemically identified as Brazilin, acts as a platelet agonist, promoting aggregation through a novel mechanism involving collagen receptors. This guide objectively presents the current scientific findings on Brazilin's interaction with human platelets, drawing a sharp contrast with established antiplatelet therapies and providing detailed experimental insights for the scientific community.

For researchers and drug development professionals investigating platelet modulation, the compound Bradilan (Brazilin), isolated from the heartwood of Caesalpinia sappan L., presents a paradoxical profile. While some reports in non-human samples have suggested antiplatelet properties, a key study in human platelets demonstrates a concentration-dependent agonistic effect. At lower concentrations (1 to 10 μM), Brazilin enhances collagen-induced platelet aggregation, while at higher concentrations (20 to 50 μM), it directly instigates platelet aggregation[1][2][3]. This is a critical departure from the inhibitory action of conventional antiplatelet agents.

Comparative Analysis of Brazilin and Standard Antiplatelet Agents

The following table summarizes the distinct mechanisms of action of Brazilin in comparison to widely used antiplatelet drugs, underscoring its unique pro-aggregatory role in human platelets.

AgentTarget Receptor/EnzymeEffect on Platelet Aggregation
Brazilin Collagen Receptors (GP VI and integrin α2β1)Agonist (promotes aggregation)[1][2][3]
Aspirin Cyclooxygenase-1 (COX-1)Inhibitor (prevents thromboxane A2 formation)[4][5]
Clopidogrel P2Y12 ADP ReceptorInhibitor (blocks ADP-induced activation)[4][6]
Abciximab Glycoprotein IIb/IIIa ReceptorInhibitor (prevents fibrinogen binding)[4]

In-Depth Look at Brazilin's Pro-Aggregation Mechanism

Brazilin's agonistic activity is mediated through the primary collagen receptors on human platelets: glycoprotein VI (GP VI) and integrin α2β1[1][2][3]. This interaction triggers a downstream signaling cascade, leading to platelet activation and aggregation. The proposed signaling pathway for Brazilin-induced platelet activation is depicted below.

Brazilin-Induced Platelet Aggregation Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Brazilin Brazilin GPVI GP VI Receptor Brazilin->GPVI binds Integrin_a2b1 Integrin α2β1 Brazilin->Integrin_a2b1 binds Lyn Lyn (Src family kinase) GPVI->Lyn activates Integrin_a2b1->Lyn PLCg2 Phospholipase Cγ2 (PLCγ2) Lyn->PLCg2 phosphorylates Activation Downstream Signaling (e.g., Ca2+ mobilization) PLCg2->Activation Aggregation Platelet Aggregation Activation->Aggregation

Brazilin's agonistic signaling pathway in human platelets.

In stark contrast, established antiplatelet drugs inhibit aggregation through distinct pathways. The diagram below illustrates the inhibitory mechanisms of common antiplatelet agents.

Inhibitory Pathways of Common Antiplatelet Drugs cluster_agonists Platelet Agonists cluster_membrane Platelet Membrane cluster_inhibitors Antiplatelet Drugs cluster_outcome Outcome ThromboxaneA2 Thromboxane A2 Platelet_Aggregation Platelet Aggregation ThromboxaneA2->Platelet_Aggregation ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Fibrinogen Fibrinogen GPIIbIIIa GP IIb/IIIa Receptor Fibrinogen->GPIIbIIIa COX1 COX-1 Enzyme COX1->ThromboxaneA2 produces P2Y12->Platelet_Aggregation GPIIbIIIa->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 inhibits Clopidogrel Clopidogrel Clopidogrel->P2Y12 blocks Abciximab Abciximab Abciximab->GPIIbIIIa blocks

Mechanisms of action for common antiplatelet inhibitors.

Experimental Protocols for Assessing Platelet Function

The following section details the methodologies employed in the key study that established Brazilin's agonistic effect on human platelets.

Platelet Aggregation Assay

This assay measures the extent of platelet aggregation in response to an agonist.

  • Sample Preparation : Human blood is collected in tubes containing an anticoagulant (e.g., acid-citrate-dextrose). Platelet-rich plasma (PRP) is obtained by centrifugation at 120g for 10 minutes. Washed platelets are further prepared by centrifuging the PRP at 1100g for 10 minutes and resuspending the pellet in a Tyrode's solution containing bovine serum albumin. The platelet count is standardized to 3.6 x 10⁸ cells/mL.

  • Aggregation Measurement : Platelet aggregation is monitored using a turbidimetric aggregometer. A 0.5 mL sample of the washed platelet suspension is placed in a cuvette with stirring.

  • Procedure :

    • A baseline light transmission is established.

    • Brazilin (at varying concentrations) or another agonist (e.g., collagen) is added to the platelet suspension.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 6 minutes).

Experimental Workflow for Platelet Aggregation Studies

The following diagram outlines the typical workflow for investigating the effect of a compound like Brazilin on platelet aggregation.

Workflow for Platelet Aggregation Analysis Blood_Collection 1. Human Blood Collection (with anticoagulant) Centrifugation1 2. Centrifugation (120g, 10 min) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->Centrifugation1 Centrifugation2 3. Centrifugation of PRP (1100g, 10 min) to pellet platelets Centrifugation1->Centrifugation2 Resuspension 4. Resuspend Platelets in Tyrode's solution Centrifugation2->Resuspension Standardization 5. Standardize Platelet Count (e.g., 3.6 x 10⁸ cells/mL) Resuspension->Standardization Aggregometry 6. Transfer to Aggregometer Cuvette Standardization->Aggregometry Addition 7. Add Brazilin or other agonists Aggregometry->Addition Measurement 8. Record Light Transmission (measures aggregation) Addition->Measurement Data_Analysis 9. Data Analysis and Interpretation Measurement->Data_Analysis

A generalized workflow for in vitro platelet aggregation assays.
Flow Cytometry

Flow cytometry is utilized to analyze the expression of surface receptors on platelets. In the context of the Brazilin study, it was used to assess the binding of FITC-triflavin to the integrin αIIbβ3, a key receptor for fibrinogen in platelet aggregation. The results indicated that Brazilin did not significantly affect FITC-triflavin binding, suggesting its mechanism of action is not a direct interaction with this final common pathway of aggregation[1][2].

Immunoblotting

Immunoblotting (Western blotting) is employed to detect specific proteins and their phosphorylation status, providing insights into signaling pathways. In the investigation of Brazilin, immunoblotting revealed that it stimulated the phosphorylation of phospholipase Cγ2 (PLCγ2) and Lyn, key signaling molecules downstream of the collagen receptors. This phosphorylation was attenuated by antibodies against GP VI and integrin α2β1, confirming their role in Brazilin-induced signaling[1][2][3].

Summary of Quantitative Data

The agonistic effect of Brazilin on human platelets is concentration-dependent, as demonstrated in the foundational study.

Brazilin ConcentrationEffect on Washed Human Platelets
1 - 10 μM Potentiated platelet aggregation induced by a sub-threshold concentration of collagen (0.1 μg/ml)[1][2][3].
20 - 50 μM Directly triggered platelet aggregation in a concentration-dependent manner[1][2][3].

Conclusion

The available experimental data from human samples do not confirm a platelet inhibitory effect for Bradilan (Brazilin). Instead, the evidence strongly supports its role as a platelet agonist that functions through the activation of collagen receptors. This finding is of significant importance for researchers in thrombosis, hemostasis, and natural product pharmacology, as it highlights a unique, pro-aggregatory mechanism of action and cautions against assuming an antiplatelet effect based on data from other species. Further research is warranted to fully elucidate the physiological implications of Brazilin's interaction with human platelets and to explore any potential therapeutic applications that may arise from its unique properties.

References

A Comparative Guide: Braylin vs. Dexamethasone in Suppressing Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of Braylin, a natural coumarin, and dexamethasone, a well-established synthetic glucocorticoid. The information presented is collated from preclinical studies to support research and development in inflammatory therapeutics.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic and debilitating diseases. Both Braylin and dexamethasone have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and suppressing the production of pro-inflammatory mediators. While dexamethasone is a potent and widely used corticosteroid, Braylin is emerging as a promising natural compound with a distinct but partially overlapping mechanism of action. This guide presents a side-by-side comparison of their effects on inflammatory cytokine production, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the in vitro efficacy of Braylin and dexamethasone in suppressing key pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. It is important to note that the data for Braylin and dexamethasone are derived from separate studies, and a direct head-to-head comparison under identical experimental conditions is not yet available.

CompoundCell LineStimulantTarget Cytokine/MediatorConcentrationObserved EffectCitation
Braylin J774 / Peritoneal MacrophagesLPS/IFN-γTNF-α, IL-1β, IL-6, Nitrite10-40 µMConcentration-dependent reduction in cytokine and nitrite production.[1][2][3]
Dexamethasone RAW 264.7LPSTNF-α1 µMSignificant suppression of TNF-α secretion.[4]
Dexamethasone RAW 264.7LPSIL-1βDose-dependentInhibition of IL-1β gene expression.
Dexamethasone Bovine Alveolar MacrophagesLPSIL-1β mRNA10⁻⁹ - 10⁻⁸ M (IC50)50% inhibition of IL-1β mRNA expression.[5]
Dexamethasone Bovine Alveolar MacrophagesLPSIL-6 mRNA~10⁻⁸ M (IC50)~50% inhibition of IL-6 mRNA expression.[5]
Dexamethasone J774 MacrophagesLPSNitrite/Citrulline1 µMAbolished nitrite and citrulline production.[6][7]

Mechanisms of Action and Signaling Pathways

Both Braylin and dexamethasone exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. However, their precise molecular interactions differ.

Braylin's Mechanism of Action:

Braylin has been shown to inhibit the transcriptional activity of NF-κB.[1][3] Furthermore, molecular docking studies suggest that Braylin can interact with the glucocorticoid receptor (GR), the primary target of dexamethasone.[1][2][3] This interaction is supported by findings that the anti-inflammatory effects of Braylin on macrophages can be prevented by RU486, a GR antagonist.[1][2][3] Braylin is also identified as a phosphodiesterase-4 (PDE4) inhibitor, which may contribute to its immunomodulatory effects.

Dexamethasone's Mechanism of Action:

Dexamethasone, a potent synthetic glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR).[8] Upon binding, the GR-dexamethasone complex translocates to the nucleus where it modulates gene expression.[8] Its anti-inflammatory effects are mediated through several mechanisms, including:

  • Transrepression: The GR-dexamethasone complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1.

  • Transactivation: The complex can upregulate the expression of anti-inflammatory proteins, such as IκBα (inhibitor of NF-κB), which sequesters NF-κB in the cytoplasm, preventing its activation.[8]

The following diagrams illustrate the key signaling pathways affected by Braylin and dexamethasone.

Braylin Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB NF-κB_active NF-κB NF-κB->NF-κB_active Translocates Braylin Braylin Braylin->IKK Inhibits GR_inactive GR Braylin->GR_inactive Binds GR_Braylin GR-Braylin Complex GR_inactive->GR_Braylin GR_Braylin->NF-κB_active Inhibits DNA DNA NF-κB_active->DNA Binds Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes

Braylin's Anti-inflammatory Signaling Pathway

Dexamethasone Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB NF-κB_active NF-κB NF-κB->NF-κB_active Translocates Dexamethasone Dexamethasone GR_inactive GR Dexamethasone->GR_inactive Binds GR_Dex GR-Dexamethasone Complex GR_inactive->GR_Dex GR_Dex_nuc GR-Dexamethasone Complex GR_Dex->GR_Dex_nuc Translocates DNA DNA NF-κB_active->DNA Binds Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes IκBα_Gene IκBα Gene GR_Dex_nuc->NF-κB_active Inhibits GR_Dex_nuc->IκBα_Gene Upregulates

Dexamethasone's Anti-inflammatory Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro assays used to assess the anti-inflammatory effects of Braylin and dexamethasone.

In Vitro Macrophage Stimulation Assay

This protocol outlines a general workflow for evaluating the effects of test compounds on cytokine production in macrophages.

Experimental Workflow Start Start Cell_Culture 1. Culture Macrophages (e.g., J774, RAW 264.7) Start->Cell_Culture Seeding 2. Seed cells into multi-well plates Cell_Culture->Seeding Pre-treatment 3. Pre-treat with Braylin or Dexamethasone at various concentrations Seeding->Pre-treatment Stimulation 4. Stimulate with LPS (e.g., 1 µg/mL) Pre-treatment->Stimulation Incubation 5. Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 6. Collect cell culture supernatant Incubation->Supernatant_Collection Cytokine_Analysis 7. Analyze cytokine levels (TNF-α, IL-6, IL-1β) using ELISA Supernatant_Collection->Cytokine_Analysis End End Cytokine_Analysis->End

General Experimental Workflow for In Vitro Macrophage Assays

1. Cell Culture and Seeding:

  • Murine macrophage cell lines (e.g., J774 or RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, cells are seeded into 96-well or 24-well plates at a density of approximately 1-5 x 10⁵ cells/mL and allowed to adhere overnight.

2. Compound Treatment and Inflammatory Stimulation:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of Braylin or dexamethasone.

  • Cells are pre-incubated with the compounds for a specified time (e.g., 1-2 hours).

  • Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of, for example, 1 µg/mL. Control wells receive either the vehicle, the compound alone, or LPS alone.

3. Supernatant Collection and Cytokine Analysis:

  • After an incubation period of typically 24 hours, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • The absorbance is read using a microplate reader at the appropriate wavelength.

  • A standard curve is generated using recombinant cytokines of known concentrations to determine the cytokine concentrations in the samples.

  • The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.

Conclusion

Both Braylin and dexamethasone demonstrate potent anti-inflammatory properties through the suppression of key pro-inflammatory cytokines, primarily by inhibiting the NF-κB signaling pathway. Dexamethasone is a well-characterized and highly potent synthetic glucocorticoid. Braylin, a natural coumarin, presents a compelling profile with a potential dual mechanism involving NF-κB inhibition and interaction with the glucocorticoid receptor.

The data presented in this guide, while not from direct comparative studies, provide a valuable basis for understanding the relative anti-inflammatory potential of these two compounds. Further head-to-head studies are warranted to definitively establish their comparative efficacy and to explore the therapeutic potential of Braylin as a novel anti-inflammatory agent. This information can aid researchers and drug development professionals in making informed decisions for their research programs focused on inflammatory diseases.

References

comparing the efficacy of Braylin with other natural anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a growing interest in natural compounds. This guide provides a comparative overview of the anti-inflammatory efficacy of Braylin, a naturally occurring coumarin, against other well-established natural anti-inflammatory compounds: Curcumin, Quercetin, and Resveratrol. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on available experimental data.

In Vitro Anti-inflammatory Efficacy

The anti-inflammatory properties of these compounds have been extensively evaluated in vitro, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7 and J774. These models mimic the inflammatory response by inducing the production of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a crucial signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The inhibitory effects of Braylin, Curcumin, Quercetin, and Resveratrol on NO production are summarized below.

CompoundCell LineLPS ConcentrationIC50 for NO Inhibition (µM)Reference
BraylinJ774Not Specified~20[1]
CurcuminRAW 246.75 ng/mL11.0 ± 0.59[2]
QuercetinRAW 264.7Not SpecifiedNot explicitly stated, but significant inhibition at various concentrations[3][4]
Brazilin (similar structure to Braylin)RAW 264.7Not Specified24.3[5]

Experimental Protocol: Nitric Oxide Production Assay

Murine macrophage cells (RAW 264.7 or J774) are seeded in 96-well plates. The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL or 5 ng/mL). After an incubation period of 24 hours, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response. The ability of the selected natural compounds to inhibit the production of these cytokines is a key indicator of their anti-inflammatory potential.

CompoundCell LineLPS ConcentrationEffect on TNF-αEffect on IL-1βEffect on IL-6Reference
BraylinJ774Not SpecifiedSignificant reduction at 20 and 40 µMSignificant reduction at 10, 20, and 40 µMSignificant reduction at 10, 20, and 40 µM[1]
CurcuminRAW 264.75 ng/mLSignificant reductionSignificant reductionSignificant reduction[2]
QuercetinRAW 264.7100 ng/mLSignificant reduction in mRNA and protein levelsSignificant reduction in mRNA and protein levelsSignificant reduction[6][7]
ResveratrolRAW 264.72 µg/mLIC50: 18.9 ± 0.6 µM-IC50: 17.5 ± 0.7 µM[8]

Experimental Protocol: Cytokine Production Assay

Similar to the NO assay, macrophage cells are pre-treated with the test compounds and then stimulated with LPS. After a defined incubation period (e.g., 6-24 hours), the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory effects of these natural compounds have also been validated in animal models of inflammation, most commonly the carrageenan-induced and Complete Freund's Adjuvant (CFA)-induced paw edema models. These models assess the ability of a compound to reduce acute and chronic inflammation, respectively.

CompoundAnimal ModelInduction AgentDosePaw Edema Inhibition (%)Reference
BraylinMiceCFA12.5-100 mg/kgDose-dependent reduction[1]
CurcuminRatsCarrageenan20 mg/kg33%[9]
CurcuminRatsCarrageenan40 mg/kg56%[9][10]
CurcuminRatsCarrageenan25-100 mg/kg30.43-34.88%[11]
CurcuminRatsCarrageenan200-400 mg/kg32.61-58.97%[11]
QuercetinRatsCFA50 mg/kg59.06%[1]
ResveratrolRatsCarrageenan20 mg/kg67%[12]

Experimental Protocol: Carrageenan-Induced Paw Edema

A subcutaneous injection of carrageenan (e.g., 1% in saline) into the plantar surface of a rat's hind paw induces a localized inflammatory response characterized by edema. The test compound is typically administered orally or intraperitoneally prior to carrageenan injection. The volume of the paw is measured at various time points after carrageenan administration using a plethysmometer. The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Experimental Protocol: CFA-Induced Paw Edema

A single injection of Complete Freund's Adjuvant (CFA) into the paw induces a more chronic and persistent inflammatory response. The experimental procedure is similar to the carrageenan model, with paw volume measurements taken over a longer period (days to weeks) to assess the effect of the compound on chronic inflammation.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of Braylin, Curcumin, Quercetin, and Resveratrol are mediated through the modulation of key inflammatory signaling pathways. A primary target for all these compounds is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Braylin Braylin Braylin->IKK Inhibits Curcumin Curcumin Curcumin->IKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits Resveratrol Resveratrol Resveratrol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by natural compounds.

All four compounds have been shown to inhibit the activation of IKK, which is responsible for phosphorylating IκB. This prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Experimental Workflow start Start cell_culture Macrophage Cell Culture (RAW 264.7 or J774) start->cell_culture pretreatment Pre-treatment with Natural Compound cell_culture->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation incubation Incubation lps_stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection no_assay Nitric Oxide Assay (Griess Reagent) supernatant_collection->no_assay cytokine_assay Cytokine Assay (ELISA) supernatant_collection->cytokine_assay data_analysis Data Analysis (IC50, % Inhibition) no_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-inflammatory assays.

Logical Relationship Compounds Natural Anti-inflammatory Compounds (Braylin, Curcumin, Quercetin, Resveratrol) Inhibition Inhibition of Inflammatory Pathways (e.g., NF-κB) Compounds->Inhibition Mediators Reduced Production of Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) Inhibition->Mediators Effect Anti-inflammatory Effect Mediators->Effect

Caption: Logical relationship of anti-inflammatory action.

Conclusion

Braylin, Curcumin, Quercetin, and Resveratrol all demonstrate significant anti-inflammatory properties both in vitro and in vivo. While direct comparative studies under identical experimental conditions are limited, the available data suggest that all four compounds are potent inhibitors of key inflammatory mediators and pathways. Braylin exhibits comparable in vitro efficacy to the other well-studied compounds. In vivo, the effectiveness of these compounds can be influenced by factors such as dosage, formulation, and the specific animal model used. Further head-to-head comparative studies are warranted to definitively establish the relative potency of these natural anti-inflammatory agents and to explore their therapeutic potential in various inflammatory diseases.

References

Braylin and the Glucocorticoid Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Braylin's interaction with the glucocorticoid receptor (GR), drawing parallels with the well-established GR agonist, dexamethasone, and the antagonist, RU486. While direct quantitative binding data for Braylin is not currently available in public literature, this document summarizes the existing evidence for its interaction and provides the necessary experimental frameworks for its validation.

Evidence for Braylin's Interaction with the Glucocorticoid Receptor

Braylin, a natural coumarin, has demonstrated significant anti-inflammatory and immunomodulatory effects.[1] These effects are believed to be mediated, at least in part, through its interaction with the glucocorticoid receptor. This hypothesis is supported by molecular docking studies that suggest a favorable binding pose of Braylin within the GR ligand-binding domain.

Crucially, the anti-inflammatory actions of Braylin on macrophages, such as the inhibition of TNF-α production, are significantly attenuated by the presence of RU486, a known glucocorticoid receptor antagonist.[1] This observation provides strong, albeit indirect, evidence that Braylin's mechanism of action involves the activation of the glucocorticoid receptor signaling pathway.

Comparative Ligands for the Glucocorticoid Receptor

To understand the potential of Braylin as a GR modulator, it is essential to compare it with well-characterized ligands.

  • Dexamethasone: A potent synthetic agonist of the glucocorticoid receptor. It is widely used as an anti-inflammatory and immunosuppressive agent. Its binding to the GR initiates a conformational change, leading to the translocation of the receptor to the nucleus and the subsequent transactivation and transrepression of target genes.

  • RU486 (Mifepristone): A potent antagonist of the glucocorticoid receptor. It binds to the GR with high affinity but fails to induce the conformational changes necessary for full receptor activation. By occupying the ligand-binding site, it competitively inhibits the binding and action of agonists like dexamethasone.

Quantitative Comparison of Glucocorticoid Receptor Binding

A direct comparison of binding affinities is crucial for characterizing a novel ligand. While experimental data for Braylin is not yet available, the following table presents the known binding affinities for our comparative ligands.

CompoundReceptorBinding Affinity (Kd)Assay Type
Braylin Human Glucocorticoid ReceptorNot Reported-
Dexamethasone Human Glucocorticoid Receptor~5 nMRadioligand Binding Assay
RU486 (Mifepristone) Human Glucocorticoid Receptor~1-3 nMRadioligand Binding Assay

Note: The binding affinity of Braylin to the glucocorticoid receptor has not been experimentally determined and reported in peer-reviewed literature. The values for Dexamethasone and RU486 are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols for Validation

To quantitatively assess Braylin's interaction with the glucocorticoid receptor, the following experimental protocols are recommended.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the glucocorticoid receptor.

Objective: To determine the binding affinity (Ki) of Braylin for the human glucocorticoid receptor.

Materials:

  • Recombinant human glucocorticoid receptor (full-length or ligand-binding domain)

  • [³H]-Dexamethasone (radiolabeled ligand)

  • Unlabeled Dexamethasone (for determining non-specific binding)

  • Braylin (test compound)

  • Assay Buffer (e.g., Tris-HCl buffer with additives)

  • 96-well filter plates

  • Scintillation fluid and counter

Methodology:

  • Incubation: In a 96-well plate, incubate a fixed concentration of recombinant human GR and [³H]-Dexamethasone with varying concentrations of Braylin.

  • Controls: Include wells for total binding (GR + [³H]-Dexamethasone), non-specific binding (GR + [³H]-Dexamethasone + excess unlabeled Dexamethasone), and vehicle control.

  • Equilibrium: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by vacuum filtration through the filter plates.

  • Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each Braylin concentration. Determine the IC50 value (the concentration of Braylin that inhibits 50% of specific [³H]-Dexamethasone binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the functional consequence of ligand binding, specifically the ability of a compound to activate GR-mediated gene transcription.

Objective: To determine the potency (EC50) and efficacy of Braylin in activating the glucocorticoid receptor.

Materials:

  • Mammalian cell line (e.g., HEK293T, A549)

  • Expression vector for human glucocorticoid receptor

  • Reporter vector containing a glucocorticoid response element (GRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Braylin (test compound)

  • Dexamethasone (positive control)

  • Lysis buffer and luciferase assay substrate

  • Luminometer

Methodology:

  • Transfection: Co-transfect the mammalian cells with the GR expression vector and the GRE-luciferase reporter vector.

  • Seeding: Seed the transfected cells into a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of Braylin or Dexamethasone. Include a vehicle control.

  • Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.

  • Lysis: Lyse the cells to release the cellular components, including the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration). Plot the dose-response curve and determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy relative to Dexamethasone.

Visualizing the Molecular Pathways

To further understand the context of Braylin's potential interaction, the following diagrams illustrate the canonical glucocorticoid receptor signaling pathway and a proposed experimental workflow.

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Antagonist Action GC Glucocorticoid (e.g., Braylin, Dexamethasone) GR_complex GR-HSP90 Complex GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change & HSP90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription (Anti-inflammatory effects) GRE->Transcription Modulates RU486 RU486 RU486->GR_complex Binds & Prevents Activation

Caption: Glucocorticoid receptor signaling pathway.

Experimental_Workflow cluster_binding_assay GR Binding Assay cluster_functional_assay GR Transactivation Assay A1 Incubate Recombinant GR & [³H]-Dexamethasone with Braylin A2 Separate Bound & Free Ligand A1->A2 A3 Quantify Radioactivity A2->A3 A4 Determine Ki A3->A4 B1 Transfect Cells with GR & GRE-Luciferase Reporter B2 Treat Cells with Braylin B1->B2 B3 Measure Luciferase Activity B2->B3 B4 Determine EC50 & Efficacy B3->B4

Caption: Workflow for validating Braylin's GR interaction.

References

A Comparative Analysis of Brazilin and Doxorubicin on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of Brazilin, a natural compound, and Doxorubicin, a conventional chemotherapeutic agent, in the context of breast cancer cell lines. The data presented is compiled from various studies to offer an objective overview supported by experimental evidence.

Overview of Compounds

Brazilin: A natural homoisoflavonoid compound extracted from the heartwood of Caesalpinia sappan L.. It has garnered interest for its potential anticancer properties, including the ability to inhibit cell proliferation, migration, and invasion in breast cancer cells.[1][2]

Doxorubicin: A well-established anthracycline chemotherapy drug widely used in the treatment of various cancers, including breast cancer. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell death.[3][4]

Performance Comparison: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for Brazilin and Doxorubicin in different breast cancer cell lines.

Table 1: IC50 Values of Brazilin in Breast Cancer Cell Lines

Cell LineIC50 (µM)Incubation Time
MCF-7/HER254 ± 3.724 hours
MCF-7/Mock44 ± 2.424 hours
MCF-7~4048 hours
MDA-MB-231~2048 hours

Data sourced from[5][6]

Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

Cell LineIC50 (µM)Incubation Time
MCF-7/HER2324 hours
MCF-7/Mock324 hours
MCF-7448 hours
MCF-78.30648 hours
MDA-MB-231148 hours
MDA-MB-2316.60248 hours
MDA-MB-2310.69Not Specified
Doxorubicin-Resistant MDA-MB-2318.9 - 14.372 hours

Data sourced from[3][6][7][8][9]

Effects on Cell Cycle and Apoptosis

Both Brazilin and Doxorubicin have been shown to induce cell cycle arrest and apoptosis in breast cancer cells.

Table 3: Impact on Cell Cycle Distribution in MCF-7/HER2 Cells

Treatment% of Cells in G2/M Phase
Control (Untreated)Not Specified
½ IC50 BrazilinIncreased
½ IC50 DoxorubicinIncreased
½ IC50 Brazilin + ½ IC50 DoxorubicinFurther Increased

Data sourced from[6]

Table 4: Apoptosis Induction in Breast Cancer Cells

Cell LineTreatmentApoptosis InductionKey Molecular Changes
MCF-7/HER2½ IC50 Doxorubicin9%Suppression of Bcl-2
MCF-7/HER2½ IC50 Brazilin12%Suppression of Bcl-2
MCF-750, 200, 800 nM Doxorubicin5.8%, 10%, 13.75% increase~7-fold increase in Bax/Bcl-2 ratio (at 200 nM)
MDA-MB-23150, 200, 800 nM Doxorubicin6.75%, 15%, 8.25% increase~2-fold increase in Bax/Bcl-2 ratio

Data sourced from[6][7]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for comparing these compounds and their known signaling pathways in breast cancer cells.

G Experimental Workflow for Drug Comparison cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays Breast Cancer Cell Lines (MCF-7, MDA-MB-231, etc.) Breast Cancer Cell Lines (MCF-7, MDA-MB-231, etc.) Brazilin Brazilin Breast Cancer Cell Lines (MCF-7, MDA-MB-231, etc.)->Brazilin Doxorubicin Doxorubicin Breast Cancer Cell Lines (MCF-7, MDA-MB-231, etc.)->Doxorubicin Combination Combination Breast Cancer Cell Lines (MCF-7, MDA-MB-231, etc.)->Combination Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) Brazilin->Cytotoxicity (MTT Assay) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Brazilin->Cell Cycle (Flow Cytometry) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Brazilin->Apoptosis (Flow Cytometry) Migration (Boyden Chamber) Migration (Boyden Chamber) Brazilin->Migration (Boyden Chamber) Protein Expression (Immunoblotting) Protein Expression (Immunoblotting) Brazilin->Protein Expression (Immunoblotting) Doxorubicin->Cytotoxicity (MTT Assay) Doxorubicin->Cell Cycle (Flow Cytometry) Doxorubicin->Apoptosis (Flow Cytometry) Doxorubicin->Migration (Boyden Chamber) Doxorubicin->Protein Expression (Immunoblotting) Combination->Cytotoxicity (MTT Assay) Combination->Cell Cycle (Flow Cytometry) Combination->Apoptosis (Flow Cytometry) Combination->Migration (Boyden Chamber) Combination->Protein Expression (Immunoblotting)

A typical experimental workflow for comparing cytotoxic agents.

G Brazilin's Proposed Mechanism of Action Brazilin Brazilin HER2 HER2 Brazilin->HER2 downregulates Rac1 Rac1 Brazilin->Rac1 downregulates p120 p120 Brazilin->p120 downregulates MMP2 MMP2 Brazilin->MMP2 downregulates MMP9 MMP9 Brazilin->MMP9 downregulates Bcl2 Bcl2 Brazilin->Bcl2 suppresses CellCycleArrest G2/M Arrest Brazilin->CellCycleArrest CellMigration CellMigration HER2->CellMigration Rac1->CellMigration p120->CellMigration MMP2->CellMigration MMP9->CellMigration Apoptosis Apoptosis Bcl2->Apoptosis

Brazilin's impact on key signaling proteins in breast cancer.

G Doxorubicin's Mechanism of Action Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII inhibits DNADamage DNA Damage DNA->DNADamage TopoisomeraseII->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest

Doxorubicin's primary mechanism of inducing cell death.

Detailed Experimental Protocols

Cell Culture
  • Cell Lines: MCF-7, MCF-7/HER2 (HER2-overexpressing), and MDA-MB-231 human breast cancer cell lines are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 mg/mL streptomycin is a typical medium.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with varying concentrations of Brazilin or Doxorubicin and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Cell Cycle Analysis (Flow Cytometry)
  • Treatment and Harvesting: Cells are treated with the compounds for a specified time, then harvested by trypsinization.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Assay (Flow Cytometry)
  • Treatment and Harvesting: Cells are treated with the compounds, and both the supernatant and adherent cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer. They are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration Assay (Boyden Chamber Assay)
  • Chamber Preparation: A Boyden chamber with an 8-µm pore size filter is used. The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: Cells, suspended in serum-free medium, are seeded into the upper chamber.

  • Incubation: The chamber is incubated for a period (e.g., 24 hours) to allow for cell migration through the filter.

  • Staining and Counting: Non-migrated cells on the upper surface of the filter are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Protein Expression Analysis (Immunoblotting)
  • Cell Lysis: After treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., HER2, Bcl-2, Rac1, p120, MMP2, MMP9) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This guide provides a comparative overview of Brazilin and Doxorubicin in the context of breast cancer cell lines. The experimental data indicates that while Doxorubicin exhibits higher potency in terms of cytotoxicity at lower concentrations, Brazilin demonstrates significant anticancer effects, particularly in inhibiting cell migration and shows synergistic effects when combined with Doxorubicin.[4][6] The detailed protocols and pathway diagrams included are intended to support researchers in designing and interpreting experiments in this area of study.

References

Brazilin Demonstrates Promising Anticancer Effects in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – December 13, 2025 – New comparative analysis of preclinical data reveals that Brazilin, a natural compound isolated from the heartwood of Caesalpinia sappan L., exhibits significant anticancer effects in xenograft models of bladder and cervical cancer. The compound has been shown to inhibit tumor growth, though direct comparative data with standard-of-care chemotherapeutics in these in vivo models remains to be fully elucidated.

Recent research has highlighted Brazilin's potential as a therapeutic agent. In a study utilizing a bladder cancer mouse model with T24 cell xenografts, Brazilin markedly suppressed tumor growth.[1] Similarly, antitumor and antiproliferative effects were observed in a HeLa cell xenograft model for cervical cancer.[2] While these findings are promising, a comprehensive, side-by-side comparison with established anticancer drugs in xenograft settings is necessary to fully assess Brazilin's therapeutic potential.

In-Depth Look at Xenograft Studies

While detailed quantitative data from xenograft studies are emerging, the available information underscores Brazilin's potential. In the bladder cancer model, significant inhibition of tumor growth was reported.[3] For the cervical cancer model, studies have confirmed the suitability of HeLa xenografts for evaluating novel treatments.[4]

Comparative In Vitro Data

In the absence of direct in vivo comparative xenograft data, in vitro studies offer some insights. In studies on HER2-overexpressing breast cancer cells, Brazilin, in combination with doxorubicin, showed a synergistic effect in inhibiting cell migration and invasion.[5][6] Another study on colon cancer cells indicated that Brazilin and its analogue, Brazilein, when combined with cisplatin, synergistically induced apoptosis and cell cycle arrest.[7] These in vitro results suggest that Brazilin could potentially enhance the efficacy of existing chemotherapeutic agents.

Experimental Protocols in Xenograft Models

Detailed experimental protocols are crucial for the replication and validation of these findings. The following summarizes the methodologies used in the key xenograft studies.

Bladder Cancer Xenograft Model (T24 Cells)
  • Cell Line: Human bladder cancer T24 cells.[1][3]

  • Animal Model: Balb/c-nu-nu nude mice.[8]

  • Xenograft Establishment: T24 cell suspension (1×10⁷ cells/mL) was inoculated in the mice.[8]

  • Drug Administration: Brazilin was administered via intraperitoneal injection at concentrations of 200 mg/kg, 300 mg/kg, and 400 mg/kg.[8]

  • Endpoint: The life extension rate of the tumor-bearing mice was evaluated.[8]

Cervical Cancer Xenograft Model (HeLa Cells)
  • Cell Line: Human cervical cancer HeLa cells.[2]

  • Animal Model: Nude mice.[2]

  • Xenograft Establishment: One million HeLa cells mixed with Matrigel were injected subcutaneously into the rear flank of each mouse.[4]

  • Tumor Growth Monitoring: Tumor volume was measured regularly until it reached an average size of 90-120 mm³.[4]

  • Drug Administration: Specific details on Brazilin administration in this model require further investigation of the full study.

Unraveling the Mechanism: Signaling Pathways

Brazilin's anticancer effects are attributed to its modulation of several key signaling pathways. In vivo and in vitro studies have implicated the following:

  • Topoisomerase I Inhibition: In the bladder cancer xenograft model, Brazilin was found to downregulate the expression of Topoisomerase I (Topo 1) at both the mRNA and protein levels, suggesting this as a key mechanism of its tumor-suppressive effects.[1]

  • mTOR Signaling Pathway: In colorectal cancer cells, Brazilin has been shown to induce apoptosis via the mTOR and HO-1 pathways.[9] It is hypothesized that Brazilin regulates the mTOR signaling pathway by decreasing mTOR phosphorylation.[9]

  • STING/TBK1/IRF3 Pathway: In non-small cell lung cancer cells, Brazilin has been found to inhibit proliferation by regulating the STING/TBK1/IRF3 pathway.[10]

The following diagrams illustrate the experimental workflow for a typical xenograft study and the signaling pathways implicated in Brazilin's anticancer activity.

experimental_workflow cluster_cell_culture Cell Culture cluster_animal_model Animal Model cluster_xenograft Xenograft Establishment cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cell_line Cancer Cell Line (e.g., T24, HeLa) injection Subcutaneous Injection of Cancer Cells cell_line->injection animal Immunocompromised Mice (e.g., Nude Mice) animal->injection treatment Brazilin Administration injection->treatment control Vehicle Control injection->control monitoring Tumor Volume Measurement treatment->monitoring control->monitoring analysis Endpoint Analysis (e.g., Tumor Weight, Survival) monitoring->analysis

Fig. 1: Experimental workflow for xenograft studies.

signaling_pathways cluster_mTOR mTOR Pathway cluster_TopoI Topoisomerase I Pathway cluster_STING STING Pathway Brazilin Brazilin mTOR mTOR Brazilin->mTOR Topo1 Topoisomerase I Brazilin->Topo1 STING STING Brazilin->STING Apoptosis_mTOR Apoptosis mTOR->Apoptosis_mTOR inhibition DNA_Replication DNA Replication Topo1->DNA_Replication inhibition TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 activation Proliferation_STING Cell Proliferation TBK1_IRF3->Proliferation_STING inhibition

References

Safety Operating Guide

Proper Disposal of Brazilin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Presumed Subject: Brazilin (CAS 474-07-7) . Initial searches for "Bradilan" did not yield a chemical compound relevant to a laboratory setting; it is presumed the user intended to inquire about "Brazilin," a natural red dye and homoisoflavonoid compound used in research. This guide provides essential safety and logistical information for the proper disposal of Brazilin in a laboratory environment.

Brazilin is recognized as a skin, eye, and respiratory irritant.[1] Adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental health. This document outlines the necessary procedures for handling and disposing of Brazilin waste.

I. Chemical and Physical Properties

A summary of Brazilin's key quantitative data is presented below. This information is critical for understanding its behavior and potential interactions during the disposal process.

PropertyValue
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.3 g/mol [1]
Solubility - Insoluble in Water[2] - ≥28.6 mg/mL in Ethanol[2] - ≥8.6 mg/mL in DMSO[2] - 30 mg/mL in DMF[1]
Stability Stable under recommended storage conditions.[3] Oxidizes in the presence of air and light to form Brazilein.[4] More stable in acidic conditions.[4]
Incompatible Materials Oxidizing agents[1]

II. Toxicity Data

The following toxicological data has been reported for Brazilin. This information underscores the importance of avoiding exposure and ensuring that waste is handled appropriately.

RouteTypeSpeciesDose
OralTDLOMouse10 mg/kg[1]
IntraperitonealLD50Mouse1,500 mg/kg[1]

III. Disposal Procedures

Step 1: Personal Protective Equipment (PPE) Confirmation

Before handling Brazilin waste, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Step 2: Waste Segregation and Collection

Proper segregation of Brazilin waste is the first step in the disposal workflow.

  • Solid Brazilin Waste:

    • Collect unused or expired solid Brazilin and any grossly contaminated materials (e.g., weighing papers, contaminated paper towels) in a designated, sealable, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name "Brazilin," and associated hazard warnings (e.g., "Irritant").

  • Liquid Brazilin Waste (Solutions):

    • Collect solutions containing Brazilin in a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of Brazilin solutions down the drain.[1]

    • Due to its insolubility in water, aqueous solutions are not a primary concern, but solutions in organic solvents (e.g., ethanol, DMSO) must be collected as flammable liquid hazardous waste.

  • Sharps and Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with Brazilin should be collected in the solid hazardous waste container.

    • Contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

Step 3: Temporary Storage

Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of Brazilin waste with regular household or laboratory trash.[1]

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of Brazilin waste in a laboratory setting.

G Brazilin Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal Solid Solid Brazilin Waste Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid Liquid Brazilin Waste (e.g., in Ethanol/DMSO) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Contaminated Contaminated Labware Contaminated->Solid_Container Storage Secure Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Disposal EHS / Licensed Waste Contractor Pickup Storage->Disposal

Caption: Logical workflow for the segregation and disposal of Brazilin waste.

References

Navigating the Safe Handling of Specialized Laboratory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

It has come to our attention that the compound "Bradilan" may be a typographical error. Based on our comprehensive analysis, we believe the intended substance could be either Baldrinal or Brazilin . Both are specialized compounds used in research with distinct safety and handling protocols. To ensure the highest safety standards, we will provide detailed operational and disposal plans for both potential compounds.

Baldrinal: A Bioactive Compound from Valerian

Baldrinal is a bioactive compound derived from the roots and rhizomes of the Valerian plant (Valeriana officinalis). It is recognized for its potential biological activities and is a subject of interest in various research applications. Due to its nature as a potent and potentially unstable compound, strict adherence to safety protocols is crucial.

Quantitative Data for Baldrinal

For a quick reference, the following table summarizes the key quantitative data for Baldrinal.

PropertyValue
CAS Number 18234-46-3[1][2][3]
Molecular Formula C₁₂H₁₀O₄[3]
Molecular Weight 218.20 g/mol [3]
Physical Description Powder[3]
Storage Short-term (up to 1 month): -20°C, protected from light. Long-term (up to 6 months): -80°C, protected from light.
Personal Protective Equipment (PPE) for Handling Baldrinal

Given that Baldrinal is a powder and can be unstable, a comprehensive approach to personal protection is necessary to minimize exposure.

  • Eye Protection : Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Ensure gloves are inspected before use and changed frequently, especially if contamination occurs.

  • Respiratory Protection : A NIOSH-approved respirator is recommended, particularly when handling the powder outside of a certified chemical fume hood. The type of respirator will depend on the potential for airborne concentration.

  • Body Protection : A lab coat or chemical-resistant apron must be worn to protect the skin. Full-body protection may be required for large-scale operations or in the event of a spill.

Operational and Disposal Plans for Baldrinal

Handling and Storage: Always handle Baldrinal in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. As the compound is known to be unstable, it is crucial to store it at the recommended low temperatures and protect it from light to prevent degradation. Avoid contact with skin, eyes, and clothing.

Disposal Plan: All waste contaminated with Baldrinal, including unused product, contaminated labware, and personal protective equipment, should be treated as hazardous chemical waste.

  • Segregation : Segregate Baldrinal waste from other waste streams.

  • Containment : Place solid waste in a clearly labeled, sealed, and durable container. Liquid waste should be collected in a leak-proof container, also clearly labeled with the contents.

  • Institutional Guidelines : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

Experimental Workflow: In Vivo Toxicology Study

Baldrinal_Toxicology_Workflow start Animal Acclimatization dose_prep Dose Formulation (Vehicle Control & Baldrinal) start->dose_prep randomization Randomization into Treatment Groups dose_prep->randomization dose_admin Dose Administration (e.g., Oral Gavage) randomization->dose_admin monitoring Daily Clinical Observation (Body Weight, Clinical Signs) dose_admin->monitoring endpoint Endpoint Determination (e.g., 14 or 28 Days) monitoring->endpoint necropsy Necropsy & Organ Collection endpoint->necropsy histopath Histopathological Examination necropsy->histopath analysis Data Analysis (NOAEL Determination) histopath->analysis end Study Conclusion analysis->end

Workflow for an in vivo toxicology study of Baldrinal.

Brazilin: A Compound with Irritant Properties

Brazilin is a natural phenolic compound obtained from the heartwood of brazilwood trees. It is used as a dye and in various research applications. The primary hazards associated with Brazilin are skin, eye, and respiratory irritation.

Quantitative Data for Brazilin

The following table provides a summary of important data for Brazilin.

PropertyValue
CAS Number 474-07-7
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Appearance White to pale yellow solid
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) for Handling Brazilin

Due to its irritant properties, appropriate personal protective equipment is essential to prevent exposure.

  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.

  • Respiratory Protection : If handling the powder in an area without adequate ventilation, a NIOSH-approved particulate respirator should be used.

  • Body Protection : A standard lab coat should be worn to protect the skin.

Operational and Disposal Plans for Brazilin

Handling and Storage: Handle Brazilin in a well-ventilated area, and avoid generating dust. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Store in a tightly closed container in a dry and well-ventilated place.

Disposal Plan: Dispose of Brazilin and any contaminated materials as chemical waste in accordance with federal, state, and local regulations.

  • Waste Collection : Collect waste in a designated, labeled container.

  • Professional Disposal : Contact a licensed professional waste disposal service to dispose of this material.

  • Avoid Release : Do not allow the product to be released into the environment.

Logical Relationship: Safe Handling of Brazilin

Brazilin_Handling_Workflow start Assess Hazards (Skin, Eye, Respiratory Irritant) ppe Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe handling Handle in Ventilated Area (Avoid Dust Generation) ppe->handling storage Store in Tightly Closed Container handling->storage decontamination Decontaminate Work Area handling->decontamination end Safe Handling Complete storage->end disposal Dispose of Waste Properly decontamination->disposal disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.